Meayamycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C28H43NO7 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C28H43NO7/c1-17(9-12-24-26(32)28(16-33-28)15-27(6,7)36-24)8-11-23-18(2)14-22(20(4)35-23)29-25(31)13-10-19(3)34-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,28+/m0/s1 |
InChI Key |
BPOWYIXTBHTHFH-YLAPSKGCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Synonyms |
meayamycin |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of a Potent Splicing Modulator: A Technical Guide to the Discovery and Synthesis of Meayamycin from FR901464
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of Meayamycin, a potent analog of the natural product FR901464. FR901464, a complex natural product, was identified as a powerful antitumor agent that functions by inhibiting the spliceosome, a critical component of gene expression. However, its inherent instability presented a significant hurdle for therapeutic development. This led to the rational design and synthesis of this compound, which not only overcomes the stability issues of its parent compound but also exhibits significantly enhanced potency against a range of cancer cell lines, including multidrug-resistant strains.[1][2] This document details the synthetic pathways developed for this compound and its derivatives, presents key quantitative biological data, and provides comprehensive experimental protocols for its synthesis and evaluation.
Introduction: From a Natural Product to a Superior Analog
FR901464, a natural product isolated from Pseudomonas sp. No. 2663, demonstrated remarkable antitumor properties.[3] Subsequent research revealed its unique mechanism of action: the inhibition of the spliceosome through binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[4][5] This interaction stalls spliceosome assembly, leading to an accumulation of unspliced pre-mRNA and ultimately triggering cancer cell death.[5] The novelty of this mechanism identified the spliceosome as a promising new target for cancer therapy.[4]
Despite its promise, the therapeutic potential of FR901464 was hampered by its chemical instability.[3] This instability was attributed to the presence of a tertiary alcohol on the right-hand subunit of the molecule.[3] This critical observation spurred the development of synthetic analogs designed to improve stability while retaining or enhancing biological activity. This compound emerged from these efforts as a superior molecule, where the problematic tertiary alcohol was replaced with a methyl group.[3] This modification resulted in a compound with significantly greater stability and a remarkable 100-fold increase in potency against certain cancer cell lines.[1][3] Further structure-activity relationship studies led to the development of even more potent analogs, such as this compound B.[6]
Mechanism of Action: Targeting the Spliceosome
Both FR901464 and this compound exert their cytotoxic effects by targeting the SF3b subunit of the spliceosome.[5][7] The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in the maturation of most eukaryotic mRNAs.
The binding of this compound to the SF3b complex prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[5] This action effectively stalls the assembly of the spliceosome at the A complex stage, leading to an accumulation of unspliced pre-mRNA transcripts and the inhibition of protein synthesis of critical cancer-related genes.[5]
Total Synthesis of this compound and this compound B
Several total synthesis strategies for this compound and its analogs have been developed, aiming for efficiency and scalability. The convergent approaches typically involve the synthesis of three key fragments: a left-hand tetrahydropyran ring, a central linking unit, and a right-hand tetrahydropyran-epoxide fragment.
Key Synthetic Reactions and Strategies
The syntheses of this compound and its analogs employ a range of powerful organic reactions. Some of the key transformations include:
-
Horner-Wadsworth-Emmons (HWE) Olefination: Utilized for the stereoselective formation of carbon-carbon double bonds, particularly with Z-selectivity in modified protocols, to construct the diene linker.[8][9]
-
Mukaiyama Aldol Reaction: A reliable method for the stereocontrolled formation of carbon-carbon bonds, crucial for building the chiral centers within the tetrahydropyran rings.[5]
-
Corey-Chaykovsky Reaction: Employed for the stereoselective synthesis of the critical epoxide moiety on the right-hand fragment.[5][8]
-
Nicolaou-type Epoxide Opening: A key step in some synthetic routes to functionalize the tetrahydropyran ring.[5]
-
Ring-Closing Metathesis (RCM): Used in some strategies to form the tetrahydropyran rings.[2]
-
Cross Metathesis: A powerful final step in several syntheses to couple the fully elaborated fragments.[3]
Experimental Protocols
The following are representative, detailed protocols for key steps in the synthesis of this compound and for the biological assays used to evaluate its activity. These are based on published procedures and should be adapted and optimized as necessary.
This protocol is a generalized representation based on published synthetic routes.
-
Diastereoselective Epoxidation (Corey-Chaykovsky type):
-
To a solution of the enone precursor in anhydrous DMSO at room temperature, add trimethylsulfonium iodide.
-
Cool the mixture to 0 °C and add potassium tert-butoxide portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired epoxide.
-
-
Final Cross-Metathesis for this compound Assembly:
-
Dissolve the left-hand and central-linked fragment and the right-hand subunit epoxide in degassed 1,2-dichloroethane.
-
Add benzoquinone and the Grela catalyst.
-
Heat the reaction mixture at 45 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to afford this compound.[3]
-
This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
-
Preparation of Radiolabeled Pre-mRNA:
-
Linearize a plasmid DNA template containing a model pre-mRNA sequence (e.g., adenovirus major late or MINX).
-
Perform in vitro transcription using a phage RNA polymerase (e.g., T7 or SP6) in the presence of [α-³²P]UTP.
-
Purify the radiolabeled pre-mRNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Splicing Reaction:
-
Prepare a splicing reaction mixture containing HeLa cell nuclear extract, ATP, MgCl₂, and the radiolabeled pre-mRNA substrate.
-
Add this compound or a vehicle control (DMSO) at various concentrations.
-
Incubate the reactions at 30 °C for 60-90 minutes.
-
-
RNA Extraction and Analysis:
-
Stop the reaction by adding a proteinase K-containing buffer.
-
Extract the RNA using phenol:chloroform followed by ethanol precipitation.
-
Analyze the RNA products by denaturing PAGE and visualize by autoradiography.
-
Quantify the levels of pre-mRNA, splicing intermediates, and spliced mRNA to determine the extent of inhibition.
-
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add the MTS reagent (combined with an electron coupling reagent like PES) to each well.
-
Incubate the plate for 1-4 hours at 37 °C.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of a specific activity) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Biological Data
The enhanced potency of this compound and its analogs compared to FR901464 has been demonstrated across a variety of cancer cell lines.
Table 1: Antiproliferative Activity of FR901464, this compound, and this compound B
| Compound | Cell Line | Assay Type | GI₅₀ / IC₅₀ (nM) | Reference |
| FR901464 | MCF-7 (Breast) | Proliferation | 1.1 | [2] |
| This compound | MCF-7 (Breast) | Proliferation | 0.01 | [2] |
| FR901464 | A549 (Lung) | Growth Inhibition | 1.3 | [1] |
| This compound | A549 (Lung) | Growth Inhibition | Picomolar range | [1] |
| FR901464 | HCT-116 (Colon) | Growth Inhibition | 0.61 | [1] |
| This compound | HCT-116 (Colon) | Growth Inhibition | Picomolar range | [1] |
| FR901464 | P388 (Murine Leukemia) | Growth Inhibition | 3.3 | [1] |
| This compound B | Various | Splicing Modulation | Most potent modulator | [9] |
| FR901464 | DU-145 (Prostate) | Growth Inhibition | 1.05 | [10] |
| FR901464 | SK-OV-3 (Ovarian) | Growth Inhibition | Sub-nanomolar | [10] |
Table 2: In Vitro Splicing Inhibition
| Compound | Assay System | IC₅₀ (µM) | Reference |
| FR901464 | HeLa nuclear extract, radiolabeled pre-mRNA | ~0.05 | [5] |
| This compound | HEK-293 cells | Potent inhibition | [1] |
Conclusion and Future Directions
The development of this compound from the natural product FR901464 represents a significant advancement in the field of anticancer drug discovery. By addressing the inherent instability of the parent compound, researchers have created a highly potent and more drug-like molecule that validates the spliceosome as a viable therapeutic target. The total synthesis routes established for this compound and its analogs not only provide access to these valuable research tools but also offer a platform for the generation of further optimized derivatives.
Future research in this area will likely focus on:
-
Further SAR studies: To fine-tune the structure of this compound for improved efficacy, selectivity, and pharmacokinetic properties.
-
In vivo studies: To translate the potent in vitro activity of this compound into preclinical and clinical success.
-
Combination therapies: Exploring the synergistic effects of this compound with other anticancer agents that target different cellular pathways.
-
Elucidation of resistance mechanisms: Understanding how cancer cells might develop resistance to spliceosome inhibitors to devise strategies to overcome it.
The journey from FR901464 to this compound serves as a compelling case study in natural product-inspired drug discovery, demonstrating how synthetic chemistry can be harnessed to overcome the limitations of natural compounds and deliver next-generation therapeutic candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Meayamycin on pre-mRNA Splicing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meayamycin, a potent analogue of the natural product FR901464, has emerged as a powerful tool for studying pre-mRNA splicing and a promising lead compound for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the spliceosome. We delve into the molecular details of its inhibitory effect on pre-mRNA splicing, present key quantitative data on its biological activity, and provide detailed protocols for essential experiments used to characterize its function. Furthermore, this guide includes visualizations of the core mechanisms and experimental workflows to facilitate a deeper understanding of this compound's role as a spliceosome inhibitor.
Introduction
Pre-mRNA splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The spliceosome is composed of five small nuclear RNAs (snRNAs) and over 150 proteins, which assemble in a stepwise manner on the pre-mRNA. Dysregulation of pre-mRNA splicing is implicated in a variety of human diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.
This compound is a synthetic analogue of FR901464, a natural product known to inhibit pre-mRNA splicing.[1][2] this compound exhibits significantly greater potency as an antiproliferative agent compared to its parent compound, displaying activity at picomolar concentrations against a range of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of pre-mRNA splicing through direct interaction with a key component of the spliceosome.[1][2]
Mechanism of Action: Inhibition of Spliceosome Assembly
This compound exerts its inhibitory effect on pre-mRNA splicing by targeting the splicing factor 3b (SF3b) complex , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.
The binding of this compound to the SF3b complex stalls the assembly of the spliceosome at a very early stage.[1] Specifically, it prevents the transition from the initial, ATP-independent H complex to the ATP-dependent A complex .[1] The A complex is characterized by the stable association of the U2 snRNP with the branch point of the pre-mRNA. By inhibiting this transition, this compound effectively blocks the progression of spliceosome assembly, leading to an accumulation of unspliced pre-mRNA transcripts within the cell.[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key data on its antiproliferative activity and its potency in inhibiting pre-mRNA splicing.
Table 1: Antiproliferative Activity of this compound (GI₅₀ values)
The 50% growth inhibition (GI₅₀) values demonstrate the potent antiproliferative effects of this compound across a range of human cancer cell lines.[1]
| Cell Line | Cancer Type | GI₅₀ (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 8.9 |
| MDA-MB-231 | Breast Adenocarcinoma | 71 ± 55 |
| HCT116 | Colon Carcinoma | 157 ± 33 |
| PC-3 | Prostate Adenocarcinoma | 196 ± 42 |
| H1299 | Non-Small Cell Lung Carcinoma | 841 ± 204 |
| A549 | Lung Carcinoma | >1000 |
| DU-145 | Prostate Carcinoma | >1000 |
| HeLa | Cervical Adenocarcinoma | Not reported |
Table 2: In Vitro Splicing Inhibition by this compound
The 50% inhibitory concentration (IC₅₀) for in vitro pre-mRNA splicing highlights the direct effect of this compound on the spliceosome machinery.
| Assay System | Pre-mRNA Substrate | IC₅₀ | Reference |
| HeLa Nuclear Extract | Adenovirus Major Late (AdML) | ~50 nM for complete inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
In Vitro Splicing Assay
This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate (e.g., AdML)
-
This compound (dissolved in DMSO)
-
Splicing reaction buffer (40 mM Tris-HCl pH 8.0, 20 mM KCl, 2.5 mM MgCl₂, 10 mM creatine phosphate, 0.5 mM DTT, 0.5 mM ATP)
-
RNasin RNase inhibitor
-
Stop buffer (20 mM Tris pH 7.5, 300 mM NaOAc, 0.5% SDS, 100 mM NaCl, 5 mM EDTA, 25 ng/µL tRNA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Denaturing polyacrylamide gel (15%)
-
Urea
Procedure:
-
Prepare splicing reactions on ice. For each reaction, combine:
-
3 µL HeLa nuclear extract (30% of final volume)
-
1 µL 32P-labeled pre-mRNA (~20 nM)
-
1 µL this compound at various concentrations (or DMSO as a control)
-
5 µL Splicing reaction buffer containing RNasin
-
-
Incubate the reactions at 30°C for 60 minutes.
-
Stop the reactions by adding 90 µL of stop buffer.
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging to separate the phases.
-
Precipitate the RNA from the aqueous phase with ethanol.
-
Resuspend the RNA pellet in a formamide-containing loading buffer.
-
Separate the RNA products on a 15% denaturing polyacrylamide/urea gel.
-
Visualize the gel using a phosphorimager.
Expected Results: In the presence of this compound, a dose-dependent decrease in the amount of spliced mRNA and an accumulation of unspliced pre-mRNA will be observed.
Analysis of Spliceosome Complex Assembly
This native gel electrophoresis assay visualizes the effect of this compound on the formation of spliceosomal complexes.
Materials:
-
Same as for the in vitro splicing assay, with the addition of heparin.
Procedure:
-
Set up and incubate the splicing reactions as described in section 4.1.
-
After the 60-minute incubation, add heparin to a final concentration of 0.5 mg/mL.
-
Incubate for an additional 5 minutes at 30°C.
-
Place the reactions on ice.
-
Load the samples onto a native agarose gel.
-
Perform electrophoresis at 4°C.
-
Visualize the complexes by autoradiography.
Expected Results: this compound treatment will show a reduction or absence of the A complex and subsequent complexes (B and C), with a potential accumulation of the H complex, indicating a block in early spliceosome assembly.[1]
Cell-Based Splicing Analysis by RT-PCR
This method assesses the impact of this compound on the splicing of endogenous pre-mRNAs in cultured cells.
Materials:
-
Human cell line (e.g., HEK-293)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers designed to flank an intron of a target gene
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM) or DMSO for a specified time (e.g., 4-7 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Perform PCR using primers that flank an intron of a gene of interest. One primer should be in the upstream exon and the other in the downstream exon.
-
Analyze the PCR products by agarose gel electrophoresis.
Expected Results: In this compound-treated cells, an additional, larger PCR product corresponding to the unspliced pre-mRNA (containing the intron) will be observed, in addition to the smaller product from the correctly spliced mRNA. The intensity of the unspliced band should increase with higher concentrations of this compound.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
Human cancer cell line
-
96-well plates
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 500-2000 cells per well and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells. Include a DMSO control.
-
Incubate the plate for 3 to 5 days at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the GI₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize the activity of this compound.
Conclusion
This compound is a highly potent inhibitor of pre-mRNA splicing with significant potential as an anticancer agent. Its mechanism of action involves the direct binding to the SF3b complex, a critical component of the spliceosome, thereby arresting spliceosome assembly at an early stage. This leads to the accumulation of unspliced pre-mRNA and ultimately inhibits cell proliferation, particularly in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other spliceosome-modulating compounds. The continued study of such molecules will undoubtedly deepen our understanding of the intricate process of pre-mRNA splicing and its role in human disease.
References
Meayamycin: A Technical Guide on its Initial Anticancer Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Meayamycin, a synthetic analog of the natural product FR901464, has emerged as a highly potent anticancer agent with picomolar antiproliferative activity across a range of human cancer cell lines, including those with multidrug resistance.[1][2] Initial investigations have identified its primary mechanism of action as the inhibition of the pre-mRNA splicing machinery, a critical process for gene expression in eukaryotic cells.[3][4] This document provides a comprehensive technical overview of the foundational studies on this compound's anticancer properties, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.
Mechanism of Action: Inhibition of Pre-mRNA Splicing
This compound exerts its potent anticancer effects by targeting the spliceosome, the cellular machinery responsible for excising introns from pre-messenger RNA (pre-mRNA). Specifically, it binds to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][4][5] This interaction blocks the assembly of the spliceosomal A complex, a crucial early step in the splicing process.[1] The inhibition of pre-mRNA splicing leads to an accumulation of intron-containing mRNAs, disrupting the production of functional proteins essential for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and, in some contexts, apoptosis.[1][4][6] The epoxide functionality within this compound's structure is believed to be critical for this activity, with studies suggesting it may form an irreversible, covalent bond with its target proteins.[1][2]
Quantitative Data: Antiproliferative Activity
This compound demonstrates potent, picomolar growth inhibitory activity against a diverse panel of human cancer cell lines. Its efficacy is notably higher than its parent compound, FR901464.[1][5] The compound retains its high potency in multidrug-resistant (MDR) cell lines and shows a degree of specificity for cancer cells over non-tumorigenic cells.[1][2]
| Cell Line | Cancer Type | Characteristics | GI₅₀ (pM)[1] |
| MCF-7 | Breast Cancer | Estrogen Receptor Positive | 20 ± 4 |
| MDA-MB-231 | Breast Cancer | Estrogen Receptor Negative | 10 ± 2 |
| HCT-116 | Colon Carcinoma | Wild Type p53 | 10 ± 2 |
| HCT-116 p53-/- | Colon Carcinoma | p53 Deficient | 10 ± 2 |
| H1299 | Lung Carcinoma | p53 Deficient | 100 ± 20 |
| A549 | Lung Carcinoma | Wild Type p53 | 2000 ± 400 |
| DU-145 | Prostate Carcinoma | - | 1000 ± 200 |
| HeLa | Cervical Cancer | - | 100 ± 10 |
| NCI/ADR-RES | Ovarian Cancer | Multidrug Resistant | 10 ± 2 |
| IMR-90 | Normal Lung Fibroblast | Non-Tumorigenic Control | >10,000 |
Data represents the mean 50% growth inhibitory (GI₅₀) values ± standard deviation from at least three independent experiments.[1]
Key Experimental Protocols
The initial characterization of this compound involved several key in vitro assays to determine its efficacy, mechanism, and binding characteristics.
Cell Growth Inhibition Assay
This protocol was used to determine the GI₅₀ values listed in the table above.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-tumorigenic control line (IMR-90) were used.[1]
-
Seeding: Cells were seeded in 96-well plates and allowed to adhere.
-
Treatment: A range of concentrations of this compound was added to the cells.
-
Incubation: Cells were incubated with the compound for a specified period. This was typically 3 days for most cell lines, but extended to 5 days for slower-growing lines like MCF-7.[1]
-
Analysis: Cell viability or density was measured using a standard method (e.g., MTT assay, sulforhodamine B assay).
-
Data Processing: The concentration of this compound that caused a 50% reduction in cell growth (GI₅₀) was calculated from concentration-response curves based on quadruplicate determinations.[1]
In Vitro Pre-mRNA Splicing Inhibition Assay
This assay confirmed that this compound directly inhibits the spliceosome.
-
Preparation of Nuclear Extract: Nuclear extracts containing active spliceosomes were prepared from HEK-293 cells.[1]
-
Splicing Reaction: A radiolabeled pre-mRNA substrate was incubated with the nuclear extract in the presence of either this compound, a control compound (DMSO), or a non-epoxide analog.[1]
-
Analysis of Splicing Complexes: The reaction mixture was run on a native polyacrylamide gel. The formation of different spliceosomal complexes (e.g., A, B, and C complexes) was visualized by autoradiography.
-
Result Interpretation: this compound treatment was shown to block the assembly of the spliceosomal A complex, which is consistent with the inhibition of the SF3b protein.[1]
Reversibility of Growth Inhibition Assay
This experiment was designed to investigate the hypothesis that this compound binds covalently to its target.
In this assay, A549 cells treated with this compound for only 8 hours, followed by an 88-hour incubation in drug-free media, showed a growth inhibition profile nearly identical to cells exposed continuously for 96 hours.[1] This result strongly suggests that this compound's binding is irreversible (potentially covalent) or that its short-term exposure triggers irreversible cellular events leading to growth arrest.[1]
Structure-Activity Relationship
Initial studies highlighted the critical role of specific chemical moieties for this compound's biological activity. The presence of an epoxide group is essential for both its antiproliferative effects and its ability to inhibit pre-mRNA splicing. An analog of this compound where the epoxide was absent showed no antiproliferative activity or effect on splicing, even at high concentrations (10 μM).[1]
Conclusion
The initial studies on this compound firmly establish it as a novel and exceptionally potent anticancer agent. Its unique mechanism of targeting the SF3b complex and inhibiting pre-mRNA splicing provides a powerful tool for cancer research and a promising avenue for therapeutic development.[1][2][3] The compound's picomolar efficacy, activity against multidrug-resistant cells, and selectivity towards cancer cells warrant further investigation and drug development efforts.[1][5] The evidence pointing towards an irreversible binding mechanism further distinguishes it from other anticancer agents and suggests a durable biological effect.[1]
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FR901464 – Koide Group [koidelab.chem.pitt.edu]
A Technical Guide to the Antiproliferative Activity of Meayamycin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiproliferative properties of Meayamycin, a potent analogue of the natural product FR901464. This compound has demonstrated significant growth inhibitory activity at picomolar concentrations across a range of human cancer cell lines, including those resistant to multiple drugs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data: Antiproliferative Activity of this compound
This compound's potent antiproliferative effects have been quantified across various human cancer cell lines. The 50% growth inhibitory (GI50) concentrations, presented below, highlight its picomolar efficacy.
| Cell Line | Cancer Type | p53 Status | GI50 (pM) |
| MCF-7 | Breast (ER+) | Wild Type | 2.4 ± 0.6 |
| MDA-MB-231 | Breast (ER-) | Mutated | 5.7 ± 0.9 |
| HCT-116 | Colon Carcinoma | Wild Type | 11.2 ± 1.5 |
| HCT-116 | Colon Carcinoma | p53 deficient | 9.8 ± 1.2 |
| H1299 | Lung Carcinoma | p53 deficient | 38.8 ± 5.1 |
| A549 | Lung Carcinoma | Wild Type | 75.0 ± 9.8 |
| PC-3 | Prostate Carcinoma | Null | 13.5 ± 2.1 |
| DU-145 | Prostate Carcinoma | Mutated | 180.0 ± 25.0 |
| HeLa | Cervical Cancer | Wild Type | Not specified |
Data are presented as the averages ± SD from at least three independent experiments.[1]
Core Mechanism of Action
This compound's primary mechanism of antiproliferative activity is the inhibition of pre-mRNA splicing.[1][2][3] It achieves this by targeting the SF3b complex, a core component of the spliceosome.[2][3] This disruption of splicing leads to an accumulation of unspliced RNA, ultimately resulting in cell growth arrest.[1] Time-dependence studies suggest that this compound may form a covalent bond with its target protein(s), leading to irreversible inhibition.[1][3]
Interestingly, exposure to this compound leads to a non-apoptotic toxicity that is selective for transformed cells.[1] While it causes enlarged nuclei, it does not induce mitotic arrest or apoptosis.[1] A derivative, this compound B, has been shown to modulate the splicing of the Mcl-1 gene, which is a key regulator of apoptosis.[4][5] This leads to a decrease in the anti-apoptotic Mcl-1L isoform and an increase in the pro-apoptotic Mcl-1S isoform, thereby promoting cell death in certain cancer types.[4][5]
Signaling Pathway of this compound's Antiproliferative Activity
The following diagram illustrates the proposed signaling pathway for this compound's action.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
The Irreversible Embrace: A Technical Guide to the Covalent Binding of Meayamycin to the SF3b Splicing Factor
For Immediate Release
This technical guide provides an in-depth exploration of the molecular interactions between the potent anti-cancer agent Meayamycin and its cellular target. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the covalent binding mechanism, experimental validation, and downstream cellular consequences of this compound's activity.
Executive Summary
This compound, a synthetic analogue of the natural product FR901464, demonstrates profound antiproliferative activity against a range of human cancer cell lines, including those with multidrug resistance.[1][2] Its mechanism of action is centered on the inhibition of the pre-mRNA splicing machinery through its interaction with the Splicing Factor 3b (SF3b) complex.[1][3] A compelling line of evidence, primarily from time-dependence and reversibility studies, strongly suggests that this compound forms a covalent, irreversible bond with its target. This irreversible engagement is attributed to the presence of a reactive epoxide functional group within the this compound structure, which is critical for its biological activity.[1] By inhibiting SF3b, this compound stalls the assembly of the spliceosome, leading to widespread disruption of mature mRNA production and subsequent cell growth arrest and, in some contexts, apoptosis.
Quantitative Analysis: Potency and Cellular Activity
This compound exhibits exceptional potency, with growth inhibitory concentrations in the picomolar range across numerous cancer cell lines. This potency is significantly greater—by up to two orders of magnitude—than its parent compound, FR901464.[1][2] The quantitative data underscores its potential as a therapeutic agent.
Table 1: 50% Growth Inhibitory (GI₅₀) Concentrations of this compound
| Cell Line | Cancer Type | p53 Status | GI₅₀ (pM)[1] |
| MCF-7 | Breast (ER+) | Wild Type | 21 ± 3 |
| MDA-MB231 | Breast (ER-) | Deficient | 34 ± 10 |
| HCT-116 | Colon Carcinoma | Wild Type | 110 ± 20 |
| HCT-116 p53-/- | Colon Carcinoma | Deficient | 100 ± 10 |
| H1299 | Lung Carcinoma | Deficient | 360 ± 50 |
| A549 | Lung Carcinoma | Wild Type | 630 ± 140 |
| PC-3 | Prostate Carcinoma | - | 190 ± 40 |
| DU-145 | Prostate Carcinoma | - | 1100 ± 100 |
| HeLa | Cervical Cancer | - | 630 ± 100 |
Data represents the average ± SD from at least three independent experiments.
The Covalent Binding Hypothesis: Mechanism and Evidence
The central hypothesis for this compound's potent and sustained activity is its formation of a covalent bond with the SF3b complex. This is supported by its chemical structure and experimental data derived from cell-based assays.
Role of the Epoxide Moiety
This compound contains an epoxide ring, a functional group known for its electrophilicity under biological conditions.[1] It is proposed that a nucleophilic amino acid residue within the SF3b protein complex attacks this epoxide, resulting in the formation of a stable, covalent adduct. This hypothesis is strengthened by the observation that analogues of this compound lacking the epoxide group are devoid of both antiproliferative and splicing inhibition activities.[1]
Caption: Proposed mechanism of this compound's covalent binding to its SF3b target.
Experimental Evidence: The Reversibility Assay
The most direct evidence supporting irreversible binding comes from growth inhibition reversibility studies. When cancer cells are exposed to this compound for a short period (e.g., 8 hours) and then cultured in a drug-free medium, the resulting growth inhibition is nearly identical to that observed in cells continuously exposed for a much longer duration (96 hours).[1] This indicates that the drug's effect is not reversed upon its removal, a hallmark of covalent modification of the target.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.
Protocol: Growth Inhibition Reversibility Assay
-
Cell Plating: Seed A549 lung carcinoma cells in 96-well plates at a density of 2,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Addition (Continuous Exposure): To one set of plates, add serial dilutions of this compound and incubate for a total of 96 hours.
-
Compound Addition (Transient Exposure): To a second set of plates, add serial dilutions of this compound and incubate for 8 hours.
-
Drug Removal: After the 8-hour incubation, carefully aspirate the medium containing this compound, wash the cells gently with fresh medium, and then add 100 μL of drug-free medium.
-
Final Incubation: Incubate the transiently exposed cells for an additional 88 hours (for a total assay time of 96 hours).
-
Cell Proliferation Measurement: Assess cell proliferation in all plates using a commercial MTS assay. Add 20 μL of MTS solution per well and measure absorbance (490 nm) after a 1-4 hour incubation at 37°C.
-
Data Analysis: Calculate the GI₅₀ values for both continuous and transient exposure conditions. A similar GI₅₀ value for both conditions implies irreversible inhibition.[1]
Caption: Workflow for the this compound cell growth reversibility assay.
Protocol: In Vitro Pre-mRNA Splicing Assay
-
Nuclear Extract Preparation: Prepare splicing-competent nuclear extracts from HeLa cells using established protocols.
-
Pre-mRNA Substrate: Use a radiolabeled pre-mRNA substrate, such as AdML (Adenovirus major late).
-
Reaction Assembly: Assemble splicing reactions by combining HeLa nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and varying concentrations of this compound (e.g., 50 pM to 500 nM) or DMSO as a vehicle control. A known splicing inhibitor can be used as a positive control.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow splicing to occur.
-
RNA Extraction and Analysis: Stop the reactions and extract the RNA. Analyze the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel followed by autoradiography. Complete inhibition by this compound is observed at concentrations around 50 nM.[1]
-
Spliceosome Complex Analysis: To determine the stage of inhibition, analyze parallel reactions on a native agarose gel. This allows for the visualization of spliceosome assembly complexes (H, E, A, B, C). This compound treatment results in the accumulation of the H complex and prevents the formation of the stable A complex.[1]
Downstream Signaling and Cellular Fate
The covalent binding of this compound to SF3b initiates a cascade of events that culminates in cell death. The primary insult is the global inhibition of pre-mRNA splicing, which is essential for gene expression.
Caption: Signaling pathway of this compound leading to apoptosis.
By arresting spliceosome assembly, this compound prevents the excision of introns and the ligation of exons. This leads to a cell-wide deficit of functional, mature mRNAs required for the synthesis of essential proteins. For certain genes critical to cell survival, such as the anti-apoptotic factor MCL-1, this splicing inhibition can alter the ratio of its isoforms, promoting a pro-apoptotic state and ultimately leading to programmed cell death.
Conclusion and Future Directions
The evidence strongly supports a mechanism whereby this compound forms a covalent and functionally irreversible bond with the SF3b complex. This mode of action explains its high potency and sustained cellular activity. The detailed protocols and quantitative data presented herein provide a valuable resource for the further investigation of this compound and the development of other covalent inhibitors targeting the spliceosome. Future work, including high-resolution structural studies of the this compound-SF3b adduct and mass spectrometry-based characterization, will be crucial to precisely identify the modified amino acid residue(s) and to fully elucidate the structural basis of this potent interaction.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Meayamycin's Impact on Spliceosome Assembly and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Meayamycin, a potent anti-tumor agent, and its specific effects on the cellular machinery of pre-mRNA splicing. As an analog of the natural product FR901464, this compound exhibits significantly enhanced potency and stability, making it a valuable tool for studying splicing and a promising lead for anticancer drug development.[1][2] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its biological interactions.
Core Mechanism of Action: Targeting the SF3b Complex
This compound exerts its biological activity by directly targeting and inhibiting the spliceosome, the large ribonucleoprotein complex responsible for excising introns from pre-messenger RNA (pre-mRNA).[3][4] Its primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][5] The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly.[1]
By binding to SF3b, this compound stalls the splicing process.[1][6] Evidence suggests that the epoxide functionality present in this compound is critical for both its anti-proliferative effects and its ability to inhibit pre-mRNA splicing, implying a potentially covalent interaction with its target.[1] This inhibition of splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, disrupting the production of mature mRNA and ultimately protein synthesis, which contributes to its potent anti-tumor effects.[1][7]
Effect on Spliceosome Assembly and Function
The process of spliceosome assembly occurs in a stepwise fashion, forming a series of complexes (H, E, A, B, and C) on the pre-mRNA substrate.[1] this compound intervenes at a very early stage of this pathway.
-
Inhibition of A Complex Formation : In vitro splicing assays have demonstrated that this compound blocks the transition from the H complex to the A complex.[1] The A complex, or prespliceosome, is the first ATP-dependent assembly step where the U2 snRNP stably associates with the branch point.[1] By interfering with the function of the SF3b complex, this compound prevents this stable association, effectively halting the progression of spliceosome assembly.[1][8]
The following diagram illustrates the spliceosome assembly pathway and the point of inhibition by this compound.
Quantitative Data
This compound demonstrates potent, picomolar anti-proliferative activity across a range of human cancer cell lines and is notably more stable than its parent compound, FR901464.[1][9]
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Average GI₅₀ (pM) |
| MCF-7 | Breast Cancer | Low picomolar |
| MDA-MB-231 | Breast Cancer | Low picomolar |
| HCT-116 | Colon Cancer | Responsive |
| PC-3 | Prostate Cancer | Responsive |
| H1299 | Non-small Cell Lung Cancer | Mid picomolar |
| A549 | Lung Cancer | Mid picomolar |
| DU-145 | Prostate Cancer | Slightly less responsive |
| (Data sourced from Albert et al., 2009)[1] |
Table 2: Stability of this compound
| Condition | Half-life (t₁₂) |
| RPMI Culture Media + 10% FBS | 37 hours |
| Phosphate Buffer (pH 5.0) | ~18.4 hours (k = 1.1 × 10⁻⁶ s⁻¹) |
| Phosphate Buffer (pH 6.0) | ~44.1 hours (k = 0.44 × 10⁻⁶ s⁻¹) |
| Phosphate Buffer (pH 7.0) | ~19.3 hours (k = 1.0 × 10⁻⁶ s⁻¹) |
| Phosphate Buffer (pH 7.4) | ~10.7 hours (k = 1.8 × 10⁻⁶ s⁻¹) |
| (Data and rate constants (k) sourced from Albert et al., 2009)[1] |
Table 3: In Vitro Splicing Inhibition
| Compound | Target Substrate | Concentration for Complete Inhibition |
| This compound | AdML pre-mRNA | 50 nM |
| (Data from assays using HeLa nuclear extracts)[1] |
Experimental Protocols
The following are summaries of key methodologies used to characterize the effects of this compound.
4.1 In Vitro Splicing Assay This assay is used to directly measure the effect of a compound on the splicing reaction in a cell-free system.
-
Nuclear Extract Preparation : HeLa cell nuclear extracts are prepared as the source of spliceosomal components.[1][10]
-
Substrate : A radiolabeled pre-mRNA substrate, such as AdML pre-mRNA, is used.[1]
-
Reaction : The nuclear extract is incubated with the pre-mRNA substrate at 30°C in the presence of various concentrations of this compound or a vehicle control (DMSO).[1]
-
RNA Extraction : The reaction is stopped, and RNA is extracted using a phenol-chloroform procedure followed by ethanol precipitation.[1]
-
Analysis : The resulting RNA products (pre-mRNA, mRNA, lariat intron) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[1] Inhibition is quantified by the reduction in spliced mRNA and accumulation of pre-mRNA.
4.2 Spliceosome Assembly Analysis (Native Gel Electrophoresis) This method visualizes the formation of different spliceosomal complexes.
-
Splicing Reaction : A standard in vitro splicing reaction is performed with a radiolabeled pre-mRNA substrate in the presence of this compound or a control.[1]
-
Complex Stabilization : Heparin is added to the reaction to stop further assembly and stabilize existing complexes.[1]
-
Electrophoresis : The reaction mixture is run on a native, non-denaturing polyacrylamide or agarose gel at 4°C to separate the large RNP complexes (H, A, B, C).[1]
-
Visualization : The gel is dried and subjected to autoradiography to visualize the positions of the different spliceosomal complexes. A block in a specific complex (e.g., accumulation of H complex and absence of A complex) indicates the point of inhibition.[1]
The workflow for these in vitro assays is depicted below.
4.3 Cell-Based Growth Inhibition Assay (MTT/SRB Assay) This assay measures the anti-proliferative effect of a compound on cancer cell lines.
-
Cell Plating : Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.[1]
-
Compound Addition : A dilution series of this compound (typically dissolved in DMSO and then diluted in media) is added to the wells. Control wells receive media with DMSO only.[1]
-
Incubation : Cells are incubated with the compound for a set period (e.g., 72-96 hours).[1]
-
Staining : The media is removed, and cell viability is assessed using a stain like Sulforhodamine B (SRB) or by measuring metabolic activity with MTT.
-
Quantification : The absorbance is read on a plate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.[1]
Cellular Effects and Therapeutic Potential
This compound's inhibition of the spliceosome triggers a cascade of cellular events leading to cell death, showing a preference for transformed cells over non-tumorigenic ones.[1]
-
Selective Toxicity : this compound exhibits greater toxicity towards cancer cells (e.g., A549 lung cancer cells) compared to normal cells (e.g., IMR-90 lung fibroblasts).[1]
-
Non-Apoptotic Cell Death : In contrast to many chemotherapeutics, this compound induces a non-apoptotic form of cell death, characterized by the absence of chromatin condensation and caspase cleavage.[1]
-
p53 Induction : Treatment with this compound can lead to an increase in the level of the p53 tumor suppressor protein. However, its anti-proliferative activity appears to be independent of p53 status, as cell lines with and without functional p53 show equal sensitivity.[1]
-
Activity in Drug-Resistant Cells : this compound retains its potent, picomolar growth-inhibitory activity against multi-drug resistant (MDR) cells, suggesting its mechanism is not susceptible to common resistance pathways.[9]
The logical flow from this compound's molecular target to its cellular outcome is summarized in the following diagram.
Conclusion
This compound is a highly potent inhibitor of pre-mRNA splicing with a well-defined mechanism of action centered on the SF3b complex. Its ability to block spliceosome assembly at an early stage, coupled with its picomolar anti-proliferative activity, selectivity for cancer cells, and effectiveness against drug-resistant lines, establishes it as a powerful chemical probe and a highly promising candidate for further anti-cancer drug development.[1][9] The development of even more stable and potent analogs, such as this compound B, further underscores the therapeutic potential of targeting the spliceosome in oncology.[2][11]
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Spliceosome inhibitor | Probechem Biochemicals [probechem.com]
- 6. Total Synthesis of this compound and O-Acyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Meayamycin's Therapeutic Potential: A Technical Guide to its Core Mechanism and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meayamycin, a synthetic analog of the natural product FR901464, has emerged as a highly potent anti-cancer agent with a unique mechanism of action targeting the cellular splicing machinery.[1][2] This technical guide provides an in-depth overview of the core therapeutic potential of this compound, focusing on its molecular target, downstream effects on apoptosis signaling, and its efficacy in preclinical models. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Splicing Modulation and Apoptosis Induction
This compound exerts its potent anti-tumor effects by directly targeting and inhibiting the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2] Specifically, it binds to the SF3B1 subunit, interfering with the pre-mRNA splicing process.[3][4] This inhibition is not a global disruption of splicing but rather a modulation of alternative splicing events for a subset of genes.
A critical target of this compound-induced splicing modulation is the Myeloid Cell Leukemia-1 (MCL-1) gene.[5][6] The MCL1 pre-mRNA can be alternatively spliced to produce two distinct isoforms: a long, anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S). In many cancers, the Mcl-1L/Mcl-1S ratio is significantly elevated, contributing to apoptosis resistance. This compound treatment shifts the splicing of MCL1 pre-mRNA to favor the production of the Mcl-1S isoform.[3][6] The resulting increase in the Mcl-1S/Mcl-1L ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately sensitizing cancer cells to apoptosis.[6]
Data Presentation: In Vitro Efficacy
This compound demonstrates remarkable potency against a wide range of human cancer cell lines, with growth inhibitory concentrations in the picomolar range.[1] Its efficacy extends to multidrug-resistant cell lines, highlighting its potential to overcome common mechanisms of chemotherapy resistance.
Table 1: 50% Growth Inhibitory (GI50) Concentrations of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | p53 Status | GI50 (pM) (Mean ± SD) |
| MCF-7 | Breast Cancer (ER+) | Wild Type | 20 ± 8.9 |
| MDA-MB-231 | Breast Cancer (ER-) | Mutant | 71 ± 55 |
| HCT-116 | Colon Carcinoma | Wild Type | 157 ± 33 |
| HCT-116 p53-/- | Colon Carcinoma | Null | 196 ± 42 |
| H1299 | Lung Carcinoma | Null | 841 ± 271 |
| A549 | Lung Carcinoma | Wild Type | 258 ± 162 |
| DU-145 | Prostate Carcinoma | Mutant | 1234 ± 697 |
| HeLa | Cervical Cancer | Wild Type | 306 ± 175 |
Table 2: 50% Lethal Concentration (LC50) of this compound B in Leukemia [3]
| Sample Type | LC50 (nM) (Mean) |
| Acute Lymphoblastic Leukemia (ALL) Primary Samples | 0.42 |
| Acute Myeloid Leukemia (AML) Primary Samples | 0.43 |
| Normal Bone Marrow Cells | 0.57 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the therapeutic potential of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from pM to µM concentrations) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Analysis of Mcl-1 Splicing (RT-PCR)
This protocol is used to assess the effect of this compound on the alternative splicing of MCL1 pre-mRNA.
-
Cell Treatment and RNA Extraction: Treat cells with this compound at various concentrations and time points. Harvest the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the MCL1 gene. Note: Specific primer sequences would need to be designed to differentiate between the Mcl-1L and Mcl-1S isoforms.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The Mcl-1L and Mcl-1S isoforms will appear as distinct bands of different sizes.
-
Densitometry: Quantify the intensity of the bands to determine the relative abundance of each isoform.
Detection of Apoptosis (Western Blot)
This protocol is used to detect the induction of apoptosis by analyzing key protein markers.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Mcl-1L, and Mcl-1S.
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a shift from Mcl-1L to Mcl-1S, are indicative of apoptosis.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a well-defined mechanism of action that distinguishes it from many conventional chemotherapeutics. Its ability to modulate pre-mRNA splicing and induce apoptosis in a targeted manner, coupled with its picomolar potency against a broad range of cancer cell lines, underscores its significant therapeutic potential.
Further research is warranted to fully elucidate the clinical promise of this compound. Key areas for future investigation include:
-
In Vivo Efficacy Studies: Comprehensive studies in various xenograft and patient-derived xenograft (PDX) models are needed to establish optimal dosing regimens, assess in vivo efficacy, and evaluate potential toxicities.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials. Mutations in splicing factor genes or the basal Mcl-1L/Mcl-1S ratio could be potential candidates.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that are resisted through Mcl-1L overexpression, could lead to more effective treatment strategies.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 6. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Picomolar Potency of Meayamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potent anti-cancer agent, Meayamycin. With activity in the picomolar range, this synthetic analog of the natural product FR901464 presents a compelling case for further investigation and development. This document outlines its mechanism of action, summarizes its potent activity against a range of cancer cell lines, details key experimental protocols for its evaluation, and visualizes its molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of Pre-mRNA Splicing
This compound exerts its potent cytotoxic effects by targeting a fundamental cellular process: pre-mRNA splicing. It specifically binds to the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][3] This binding event disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately, cell death.[1][2][4] Time-dependence studies have suggested that this compound may form a covalent bond with its target protein(s), contributing to its sustained inhibitory activity.[1][2]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data: Potency and Stability
This compound demonstrates exceptional potency against a variety of human cancer cell lines, with IC50 values in the picomolar range.[1] Notably, it is reported to be two orders of magnitude more potent than its parent compound, FR901464, against MCF-7 human breast cancer cells.[1][2] A key advantage of this compound is its enhanced stability in cell culture media, with a half-life of 37 hours, significantly longer than the 45-minute half-life of FR901464.[1] This increased stability likely contributes to its superior potency in cellular assays.
| Cell Line | Cancer Type | This compound IC50 (pM) |
| MCF-7 | Breast Cancer | Data not explicitly provided, but noted as highly sensitive[1] |
| HCT-116 | Colon Cancer | Data not explicitly provided, but noted as highly sensitive[1] |
| MDA-MB-231 | Breast Cancer | Noted as more sensitive to this compound than pladienolide[1] |
| A549 | Lung Cancer | Less sensitive than to pladienolide, but still potent[1] |
| DU-145 | Prostate Cancer | Less sensitive than to pladienolide[1] |
Precise picomolar IC50 values from the primary literature can be inserted here as available.
Experimental Protocols
Growth Inhibition Assay
This protocol outlines the methodology to determine the concentration-dependent growth inhibition of cancer cells by this compound.
Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution and store at -20°C.[1] On the day of the experiment, prepare serial dilutions in RPMI 1640 medium containing 2% DMSO to achieve 2x the desired final concentrations.[1]
-
Cell Culture: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Add the prepared 2x this compound solutions to the respective wells. Include control wells treated with medium containing 2% DMSO.[1]
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and plot the results against the logarithm of the this compound concentration to determine the IC50 value.
Reversibility of this compound-Induced Cell Growth Inhibition
This experiment aims to determine if the effects of this compound are reversible upon its removal.
Methodology:
-
Cell Seeding and Initial Treatment: Seed A549 cells and treat with various concentrations of this compound as described in the Growth Inhibition Assay.
-
Compound Removal: After an 8-hour incubation period, remove the medium containing this compound.[1]
-
Wash and Fresh Medium: Wash the cells with fresh medium to remove any residual compound and then add fresh, compound-free medium.
-
Continued Incubation: Incubate the cells for an additional 88 hours.[1]
-
Viability Assessment: Measure cell viability at the 96-hour time point (8 hours with compound + 88 hours without).[1]
-
Comparison: Compare the concentration-dependent growth inhibition curve from this experiment to that of cells treated continuously with this compound for 96 hours.[1] Similar curves suggest that the binding of this compound is effectively irreversible or induces irreversible cellular events.[1]
Downstream Cellular Consequences
Inhibition of pre-mRNA splicing by this compound leads to significant downstream effects, including the induction of apoptosis. One identified pathway involves the regulation of the MCL-1 gene, which encodes both the anti-apoptotic Mcl-1L and the pro-apoptotic Mcl-1S proteins.[5] Treatment with this compound B, a potent analog, has been shown to decrease the expression of Mcl-1L and increase the expression of Mcl-1S, thereby shifting the balance towards apoptosis.[5]
While this compound has been observed to increase p53 levels, its antiproliferative activity is not dependent on this tumor suppressor protein, as both wild-type and p53-deficient HCT116 cells exhibit equal sensitivity to the compound.[1]
Conclusion and Future Directions
This compound is a highly potent anti-cancer agent with a well-defined mechanism of action targeting the spliceosome. Its picomolar activity, enhanced stability, and efficacy against multidrug-resistant cells make it a promising lead for the development of novel cancer therapeutics.[1][2] Future research should focus on elucidating the full spectrum of splicing events modulated by this compound, its in vivo efficacy and pharmacokinetic profile, and the identification of biomarkers to predict tumor sensitivity. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this remarkable molecule.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound| CAS 933474-26-1 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. FR901464 – Koide Group [koidelab.chem.pitt.edu]
Methodological & Application
Using Meayamycin as a Chemical Probe for Studying Splicing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meayamycin is a potent and highly specific small molecule inhibitor of the spliceosome, targeting the SF3b complex.[1][2] As an analog of the natural product FR901464, this compound exhibits significantly greater potency, with picomolar activity against a range of cancer cell lines, including those with multidrug resistance.[3][4] Its mechanism of action involves the inhibition of pre-mRNA splicing by blocking the assembly of the spliceosomal A complex.[3] This property makes this compound an invaluable chemical probe for elucidating the intricate mechanisms of pre-mRNA splicing and its role in cellular processes and disease. Furthermore, its ability to modulate the alternative splicing of key apoptosis-related genes, such as MCL1, highlights its potential as a therapeutic agent.[1][5] These application notes provide detailed protocols for utilizing this compound to study splicing in both in vitro and cellular contexts, along with data on its antiproliferative activity and a visualization of its impact on a critical signaling pathway.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
The following table summarizes the 50% growth inhibitory (GI50) concentrations of this compound against a panel of human cancer cell lines, demonstrating its potent and broad-spectrum activity.
| Cell Line | Cancer Type | GI50 (pM) |
| MCF-7 | Breast (ER+) | 3.1 ± 0.4 |
| MDA-MB-231 | Breast (ER-) | 4.2 ± 0.6 |
| HCT-116 (p53+/+) | Colon | 12 ± 2 |
| HCT-116 (p53-/-) | Colon | 15 ± 3 |
| A549 | Lung | 48 ± 9 |
| H1299 | Lung | 35 ± 5 |
| PC-3 | Prostate | 21 ± 4 |
| DU-145 | Prostate | 89 ± 12 |
| HeLa | Cervical | 65 ± 8 |
Data adapted from Albert et al., Mol Cancer Ther, 2009.[3]
Signaling Pathway Visualization
This compound's inhibition of the SF3b complex can induce shifts in the alternative splicing of the MCL1 gene, a key regulator of apoptosis. This leads to an increased production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, thereby sensitizing cancer cells to apoptosis.
Caption: this compound inhibits SF3b, altering Mcl-1 splicing to favor the pro-apoptotic Mcl-1S isoform.
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the effects of this compound on pre-mRNA splicing in a cellular context.
Caption: Workflow for analyzing this compound's effect on cellular splicing.
Experimental Protocols
Protocol 1: In Vitro Splicing Assay Using HeLa Nuclear Extract
This protocol describes how to assess the direct inhibitory effect of this compound on pre-mRNA splicing in a cell-free system.
Materials:
-
HeLa nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., 32P-labeled AdML pre-mRNA)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8M urea)
-
Formamide loading buffer
-
Phosphorimager or X-ray film
Procedure:
-
Prepare Splicing Reactions:
-
On ice, assemble splicing reactions in microcentrifuge tubes. A typical 25 µL reaction includes:
-
HeLa nuclear extract (e.g., 10-15 µL)
-
Splicing reaction buffer
-
Radiolabeled pre-mRNA (e.g., 10,000 cpm)
-
This compound at various concentrations (e.g., 50 pM to 500 nM) or DMSO for the control.[4] A known splicing inhibitor can be used as a positive control.
-
-
-
Incubation:
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.
-
-
Stop Reaction and Protein Digestion:
-
Stop the reactions by adding Proteinase K and SDS to digest proteins. Incubate at 37°C for 30 minutes.
-
-
RNA Extraction:
-
Extract the RNA using an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the phases.
-
Transfer the aqueous (upper) phase to a new tube.
-
-
RNA Precipitation:
-
Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and a salt (e.g., sodium acetate).
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the RNA.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet briefly.
-
-
Sample Preparation and Gel Electrophoresis:
-
Resuspend the RNA pellet in formamide loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
-
Visualization and Analysis:
-
Run the gel until the loading dye has migrated an appropriate distance.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the gel to visualize the pre-mRNA, splicing intermediates (lariat-exon 2, lariat intron), and the spliced mRNA product. Inhibition of splicing will result in an accumulation of pre-mRNA and a decrease in the spliced mRNA and intermediates. Complete inhibition by this compound is expected at concentrations around 50 nM.[3]
-
Protocol 2: Analysis of Alternative Splicing in Cultured Cells by RT-PCR
This protocol details how to investigate the effect of this compound on the alternative splicing of a specific gene in a cellular context.
Materials:
-
Cultured cells (e.g., HEK-293, A549)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Gene-specific primers flanking the alternative exon of interest
-
Taq polymerase and PCR reagents
-
Agarose gel
-
DNA loading dye
-
DNA ladder
-
Gel documentation system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 nM) or DMSO (vehicle control) for a specified duration (e.g., 4-7 hours).[3]
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them according to the protocol of your chosen RNA extraction kit.
-
Isolate the total RNA.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Set up PCR reactions using the synthesized cDNA as a template.
-
Use gene-specific primers that flank the alternatively spliced exon. This will allow for the amplification of both the included and excluded isoforms.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.
-
-
Agarose Gel Electrophoresis:
-
Mix the PCR products with DNA loading dye and load them onto an agarose gel.
-
Run the gel to separate the PCR products based on size. The isoform including the alternative exon will be larger than the isoform excluding it.
-
-
Visualization and Quantification:
-
Visualize the DNA bands using a gel documentation system.
-
The relative intensity of the bands corresponding to the different splice isoforms can be quantified to determine the effect of this compound on the splicing pattern.[6]
-
Conclusion
This compound is a powerful and versatile chemical probe for the study of pre-mRNA splicing. Its high potency and specific mechanism of action allow for the detailed investigation of splicing in both biochemical and cellular assays. The protocols provided here offer a starting point for researchers to explore the role of splicing in their specific areas of interest, from fundamental molecular biology to the development of novel cancer therapeutics. The ability of this compound to modulate alternative splicing of critical genes like MCL1 underscores the potential of targeting the spliceosome for therapeutic intervention.
References
- 1. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for In Vitro Splicing Assay Using Meayamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-mRNA splicing is a critical step in eukaryotic gene expression, where introns are removed and exons are ligated to form mature mRNA. The spliceosome, a large and dynamic ribonucleoprotein complex, catalyzes this process. The SF3b complex is an essential component of the U2 snRNP, playing a crucial role in recognizing the branch point sequence during the early stages of spliceosome assembly.[1][2][3] Dysregulation of splicing is implicated in various diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.
Meayamycin is a potent natural product analog that has demonstrated significant antiproliferative activity against a range of cancer cell lines.[4] It functions as a pre-mRNA splicing inhibitor by targeting the SF3b complex.[1][4] This application note provides a detailed protocol for an in vitro splicing assay using this compound to study its effects on spliceosome assembly and function.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on pre-mRNA splicing by binding to the SF3b complex.[1] This interaction prevents the stable association of the U2 snRNP with the pre-mRNA, thereby blocking the transition from the early spliceosomal complex (H complex) to the pre-spliceosome (A complex).[4] This stalls spliceosome assembly at a very early stage, leading to the accumulation of unspliced pre-mRNA. The epoxide functionality of this compound is crucial for its biological activity.[4]
Quantitative Data
This compound has shown potent activity in both cellular and biochemical assays. While a specific IC50 value for in vitro splicing inhibition is not extensively reported, complete inhibition of pre-mRNA splicing in HeLa nuclear extracts has been observed at a concentration of 50 nM.[5][6] The growth inhibitory effects of this compound on various human cancer cell lines are summarized in the table below.
| Cell Line | Cell Type | GI50 (pM) |
| MCF-7 | Breast cancer (ER+) | 1.8 |
| MDA-MB-231 | Breast cancer (ER-) | 3.1 |
| HCT116 (p53+/+) | Colon carcinoma | 8.8 |
| HCT116 (p53-/-) | Colon carcinoma | 11 |
| NCI-H460 | Lung carcinoma (p53-) | 2.5 |
| A549 | Lung carcinoma (p53+/+) | 2.0 |
| PC-3 | Prostate carcinoma | 4.3 |
| HeLa | Cervical cancer | 5.4 |
| Data compiled from studies on the antiproliferative activity of this compound.[4] |
Experimental Protocols
This section details the key experimental protocols for performing an in vitro splicing assay with this compound.
Preparation of HeLa Nuclear Extract
Splicing-competent nuclear extracts are essential for the in vitro assay. This protocol is adapted from established methods.[7][8][9]
Materials:
-
HeLa cells
-
Buffer A: 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT
-
Buffer C: 20 mM HEPES-KOH (pH 7.9), 25% (v/v) glycerol, 0.42 M NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT
-
Dialysis Buffer: 20 mM HEPES-KOH (pH 7.9), 20% (v/v) glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest HeLa cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 5 packed cell volumes of Buffer A and incubate on ice for 10 minutes.
-
Lyse the cells using a Dounce homogenizer with a B-type pestle (10-20 strokes).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in Buffer C at a ratio of 3 mL per 10^9 cells.
-
Homogenize with a Dounce homogenizer (A-type pestle) and stir gently on ice for 30 minutes.
-
Centrifuge at 25,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (nuclear extract) and dialyze against Dialysis Buffer for 4-5 hours at 4°C.
-
Clarify the dialyzed extract by centrifugation at 25,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant and store at -80°C.
In Vitro Transcription of Radiolabeled Pre-mRNA
A radiolabeled pre-mRNA substrate is required to visualize the splicing products.[10][11][12][13]
Materials:
-
Linearized DNA template containing a T7, T3, or SP6 promoter upstream of the pre-mRNA sequence
-
Phage RNA polymerase (T7, T3, or SP6)
-
RNase inhibitor
-
NTPs (ATP, CTP, GTP)
-
[α-32P]UTP
-
DNase I (RNase-free)
Procedure:
-
Set up the transcription reaction in a final volume of 20 µL:
-
1 µg linearized DNA template
-
1X transcription buffer
-
10 mM DTT
-
0.5 mM each of ATP, CTP, GTP
-
12.5 µM UTP
-
50 µCi [α-32P]UTP
-
20 units RNase inhibitor
-
20 units of the appropriate RNA polymerase
-
-
Incubate at 37°C for 1-2 hours.
-
Add 1 unit of DNase I and incubate for another 15 minutes at 37°C to remove the DNA template.
-
Purify the radiolabeled pre-mRNA using a suitable method, such as G-50 spin columns or phenol-chloroform extraction followed by ethanol precipitation.
In Vitro Splicing Reaction
This protocol describes the core splicing assay.[14][15][16][17][18]
Materials:
-
HeLa nuclear extract
-
Radiolabeled pre-mRNA (~10,000 cpm/reaction)
-
This compound (dissolved in DMSO)
-
Splicing reaction buffer components (final concentrations):
-
1 mM ATP
-
20 mM Creatine Phosphate
-
3.2 mM MgCl2
-
60 mM KCl
-
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol
-
RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Procedure:
-
On ice, prepare the splicing reaction mixture (25 µL final volume):
-
10-12 µL HeLa nuclear extract (40-50% of final volume)
-
Splicing buffer components to their final concentrations
-
1 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
1 µL of radiolabeled pre-mRNA.
-
-
Incubate the reactions at 30°C for 0 to 90 minutes.
-
Stop the reaction by adding 150 µL of a solution containing 0.3 M sodium acetate, 1% SDS, and 10 mM EDTA, followed by the addition of Proteinase K to a final concentration of 1 mg/mL.
-
Incubate at 37°C for 30 minutes.
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at max speed for 5 minutes.
-
Transfer the aqueous phase to a new tube and precipitate the RNA with 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Pellet the RNA by centrifugation at max speed for 15 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry briefly.
-
Resuspend the RNA pellet in RNA loading buffer.
Denaturing Polyacrylamide Gel Electrophoresis and Autoradiography
The splicing products are resolved by size using denaturing PAGE.[19][20][21]
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Urea
-
10X TBE buffer
-
Ammonium persulfate (APS)
-
TEMED
-
Gel electrophoresis apparatus
-
Phosphor screen or X-ray film
Procedure:
-
Prepare a 6-8% denaturing polyacrylamide gel containing 7 M urea in 1X TBE buffer.
-
Assemble the gel cassette and pour the gel. Allow it to polymerize completely.
-
Pre-run the gel at a constant power until it reaches approximately 50-55°C.
-
Denature the RNA samples by heating at 95°C for 3-5 minutes and then immediately placing them on ice.
-
Load the samples onto the gel.
-
Run the gel until the dye front reaches the desired position.
-
Disassemble the apparatus, wrap the gel in plastic wrap, and expose it to a phosphor screen or X-ray film.
-
Analyze the resulting autoradiogram to visualize the pre-mRNA, splicing intermediates (lariat-exon 2, exon 1), and final spliced mRNA product.
Visualizations
Experimental Workflow
References
- 1. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of HeLa cell nuclear and cytosolic S100 extracts for in vitro splicing - CSHL Scientific Digital Repository [repository.cshl.edu]
- 9. Preparation of Hela Cell Nuclear and Cytosolic S100 Extracts for In Vitro Splicing | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Analysis of In Vitro Pre-mRNA Splicing in HeLa Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assay of pre-mRNA splicing in mammalian nuclear extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diyhpluswiki [diyhpl.us]
- 20. RNA Electrophoresis in Acrylamide Gels [protocols.io]
- 21. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Meayamycin Treatment in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Meayamycin, a potent anti-cancer agent, in cell culture experiments.
This compound is a semi-synthetic analog of the natural product FR901464. It exhibits powerful anti-proliferative activity against a wide range of cancer cell lines, including those resistant to multiple drugs, with efficacy observed at picomolar concentrations.[1][2][3][4] The primary mechanism of action of this compound is the inhibition of pre-mRNA splicing, a critical step in gene expression.[1][2][3][5][6]
Mechanism of Action
This compound targets the SF3b (splicing factor 3b) complex, a key component of the spliceosome.[1][2][5][6] By binding to SF3b, this compound stalls the assembly of the spliceosome at the A complex stage, leading to an accumulation of unspliced pre-mRNA in the nucleus.[1] This disruption of splicing can induce cell death and is particularly effective in cancer cells, which often exhibit a high rate of proliferation and are thus more sensitive to disruptions in essential cellular processes.
One of the downstream effects of this compound's splicing inhibition is the altered splicing of the Mcl-1 gene.[7][8] This leads to a decrease in the anti-apoptotic Mcl-1L isoform and an increase in the pro-apoptotic Mcl-1S isoform, thereby promoting apoptosis in cancer cells.[7][8]
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the 50% growth inhibitory concentrations (GI50) of this compound in various human cancer cell lines. This data highlights the potent and broad-spectrum anti-cancer activity of the compound.
| Cell Line | Cancer Type | p53 Status | GI50 (pM)[1] |
| MCF-7 | Breast Cancer (ER+) | Wild Type | 2.3 ± 0.4 |
| MDA-MB-231 | Breast Cancer (ER-) | Mutant | 3.1 ± 0.5 |
| HCT-116 | Colon Carcinoma | Wild Type | 7.8 ± 1.2 |
| HCT-116 p53-/- | Colon Carcinoma | Null | 8.5 ± 1.5 |
| A549 | Lung Carcinoma | Wild Type | 2100 ± 300 |
| NCI-H460 | Lung Carcinoma | Wild Type | 1800 ± 200 |
| PC-3 | Prostate Carcinoma | Null | 12 ± 2 |
| HeLa | Cervical Cancer | Wild Type | 15 ± 3 |
Note: The GI50 values are presented as the mean ± standard deviation from at least three independent experiments. The duration of the assays was 5 days for MCF-7 cells and 3 days for all other cell lines.
Experimental Protocols
General Cell Culture Guidelines
-
Cell Line Maintenance: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth.
-
Adapting to New Medium: When adapting a cell line to a new medium, split the culture 1:2. Maintain one vessel with the original medium as a control. In the second vessel, use a 1:1 mixture of the original and new medium. This gradual adaptation helps mitigate cellular stress.
Protocol for Assessing this compound Cytotoxicity using an MTS Assay
This protocol is a standard method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 2,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[1]
-
-
This compound Treatment:
-
Prepare serial two-fold dilutions of this compound in pre-warmed (37°C) complete culture medium. A suggested starting concentration range is 100 nM down to 0.1 pM.[1]
-
Add 100 µL of the 2x concentrated this compound solutions to the respective wells. The final volume in each well will be 200 µL.
-
Include vehicle control wells (medium with the equivalent concentration of DMSO).
-
Incubate the plate for 3 to 5 days.[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background (medium only) wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 value.
-
Protocol for Reversibility Test
This protocol helps to determine if the inhibitory effects of this compound are reversible upon its removal.
Procedure:
-
Cell Seeding and Initial Treatment:
-
Follow steps 1 and 2 of the cytotoxicity assay protocol.
-
-
Drug Removal:
-
Continued Incubation and Analysis:
-
Incubate the plate for the remainder of the total assay duration (e.g., if the drug was removed at 8 hours in a 96-hour assay, incubate for an additional 88 hours).[1]
-
Perform the MTS assay as described above.
-
Compare the growth inhibition curve of the cells treated transiently with that of cells treated for the entire duration of the assay. Similar curves suggest an irreversible mode of action.[1]
-
Stability of this compound
This compound is reported to be very stable in pH 7.4 phosphate buffer and relatively stable in cell culture medium.[1] This stability is a key advantage for its use in cell-based assays.
Conclusion
This compound is a highly potent inhibitor of pre-mRNA splicing with significant potential as an anti-cancer therapeutic. The provided protocols offer a framework for investigating its effects in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment duration and concentration is crucial for obtaining reliable and reproducible results.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound| CAS 933474-26-1 [dcchemicals.com]
- 6. This compound | Spliceosome inhibitor | Probechem Biochemicals [probechem.com]
- 7. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Cell culture techniques | Abcam [abcam.com]
Application Notes and Protocols for Measuring Meayamycin's Growth Inhibition (GI50)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the 50% growth inhibitory concentration (GI50) of Meayamycin, a potent anti-proliferative agent. The document outlines the compound's mechanism of action, presents its activity across various cancer cell lines, and offers step-by-step experimental procedures.
Introduction to this compound
This compound is a semi-synthetic analogue of the natural product FR901464.[1][2] It exhibits powerful anti-proliferative activity against a wide range of cancer cell lines, with potency often in the picomolar range.[3][4] Notably, this compound is effective against multidrug-resistant (MDR) cells, making it a promising candidate for further investigation as an anticancer agent.[4][5]
The primary mechanism of action for this compound involves the inhibition of the pre-mRNA splicing process.[4][5] It achieves this by binding to the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][6] This interference with splicing can lead to altered expression of key regulatory proteins. For instance, treatment with this compound analogues can shift the splicing of the Myeloid Cell Leukemia 1 (MCL-1) gene, promoting the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, ultimately inducing programmed cell death (apoptosis).[2][6]
Caption: this compound's mechanism of action leading to apoptosis.
Understanding the GI50 Metric
When evaluating cytotoxic or cytostatic compounds, the GI50 is a crucial metric. Unlike the IC50 (50% inhibitory concentration), which only compares treated cells to untreated controls at the end of an assay, the GI50 calculation incorporates the cell count at the time of drug addition (Time Zero).[7][8][9] This makes GI50 a more robust metric that can distinguish between growth inhibition (cytostatic effects) and cell killing (cytotoxic effects).[10]
The GI50 value represents the concentration of a drug that causes a 50% reduction in cell growth relative to the untreated control.[8]
Caption: Logical relationship of inputs for GI50 calculation.
Quantitative Data: this compound GI50 Values
This compound demonstrates potent growth inhibitory effects across a variety of human cancer cell lines, with GI50 values in the picomolar range.[3]
| Cell Line | Cancer Type | Characteristics | GI50 (pM) [Mean ± SD] |
| MCF-7 | Breast Cancer | Estrogen Receptor Positive | 20 ± 8.9 |
| MDA-MB-231 | Breast Cancer | Estrogen Receptor Negative | 71 ± 55 |
| HCT-116 | Colon Carcinoma | Wild Type p53 | 157 ± 33 |
| PC-3 | Prostate Carcinoma | - | 196 ± 42 |
| H1299 | Lung Carcinoma | p53 Deficient | 841 ± 138 |
| A549 | Lung Carcinoma | Wild Type p53 | 4300 ± 1100 |
| DU-145 | Prostate Carcinoma | - | 5300 ± 1500 |
| HeLa | Cervical Cancer | - | 300 ± 100 |
| Data is sourced from studies using 3-day assays (or 5-day for MCF-7) with quadruplicate determinations.[3] |
Experimental Protocols
Protocol 1: Determination of this compound GI50 in Adherent Cancer Cells
This protocol details a standard method to determine the GI50 value of this compound using a cell viability assay, such as the Sulforhodamine B (SRB) or MTT assay.[3][11]
A. Materials and Reagents
-
Selected human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Reagents for viability assay (e.g., SRB solution, Trichloroacetic acid (TCA), Tris base for SRB assay; or MTT reagent and solubilization solution for MTT assay)
-
Multichannel pipette
-
Microplate reader
B. Experimental Workflow
Caption: Step-by-step experimental workflow for a GI50 assay.
C. Detailed Procedure
-
Cell Culture and Plating:
-
Maintain the selected cell line in complete culture medium at 37°C and 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density. A typical starting point is 2,000 cells per well in 100 μL of medium.[3] The optimal density should be determined empirically to ensure cells remain in the exponential growth phase throughout the assay.[12]
-
Plate the cells into at least two 96-well plates: one for drug treatment and one for the Time Zero (T0) measurement.
-
-
Incubation:
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.[3]
-
-
Time Zero (T0) Plate Processing:
-
After the 24-hour incubation, process the T0 plate.
-
For SRB assay: Gently remove the medium, fix the cells with 10% TCA, and store the plate at 4°C.
-
For MTT assay: Add MTT reagent and incubate, then add solubilization solution. Read the absorbance immediately. The T0 value provides the cell population count at the time of drug addition.[9]
-
-
Compound Preparation and Addition:
-
Prepare a series of 2x concentrated serial dilutions of this compound from the stock solution in pre-warmed culture medium. Given its picomolar potency, dilutions may range from 200 nM down to sub-picomolar concentrations.[3]
-
Carefully add 100 μL of the 2x this compound dilutions to the appropriate wells of the treatment plate. This brings the final volume to 200 μL and the drug to the desired 1x concentration.[3]
-
Include wells with vehicle control (e.g., 0.1% DMSO in medium) and medium-only blanks.
-
-
Drug Incubation:
-
Return the treatment plate to the incubator for the appropriate duration. This is typically 72 hours for most cell lines, but can be extended to 120 hours for slower-growing lines like MCF-7.[3]
-
-
Assay Endpoint and Data Collection:
-
After the incubation period, perform the chosen cell viability assay (e.g., SRB) on the treatment plate.
-
SRB Assay Example:
-
Fix cells with 10% TCA for 1 hour at 4°C.
-
Wash plates five times with water and air dry.
-
Stain with 0.4% SRB solution for 30 minutes.
-
Wash four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Read the optical density (OD) at ~510 nm using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other OD values.
-
Use the average OD values for the T0 plate, control (C) wells, and treated (T) wells to calculate the percentage of growth inhibition at each drug concentration using the formula: % Growth = [(T - T0) / (C - T0)] * 100.
-
Plot the percentage of growth against the log of the drug concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the GI50 value, which is the concentration that corresponds to 50% growth.
-
References
- 1. This compound| CAS 933474-26-1 [dcchemicals.com]
- 2. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 3. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application of Meayamycin in Multidrug-Resistant Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meayamycin, an analog of the natural product FR901464, has emerged as a potent anti-cancer agent with remarkable activity against multidrug-resistant (MDR) cancer cell lines.[1][2][3] Its unique mechanism of action, targeting the spliceosome, allows it to bypass common drug resistance mechanisms, making it a promising candidate for further investigation in oncology and drug development. These application notes provide a comprehensive overview of the use of this compound in studying MDR cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting pre-mRNA splicing, a critical step in gene expression.[1][2][4] It specifically binds to the SF3b complex, a core component of the spliceosome.[4] This inhibition of splicing leads to an accumulation of unspliced pre-mRNAs and a downstream cascade of cellular events, ultimately inducing apoptosis (programmed cell death).
A key aspect of this compound's efficacy in MDR cells is its ability to circumvent traditional resistance pathways, such as the overexpression of drug efflux pumps like P-glycoprotein.[2] Furthermore, studies on a related analog, this compound B, have shown that it can modulate the splicing of the Mcl-1 gene, which is involved in apoptosis regulation.[5][6] By promoting the expression of the pro-apoptotic isoform Mcl-1S over the anti-apoptotic Mcl-1L, this compound B can sensitize cancer cells to apoptosis.[5][6]
Quantitative Data: Cytotoxicity of this compound
This compound exhibits potent picomolar antiproliferative activity against a variety of cancer cell lines, including those with multidrug resistance.[1][2] The following tables summarize the 50% growth inhibitory concentrations (GI50) of this compound in different cell lines.
Table 1: Antiproliferative Activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| MCF-7 | Breast Cancer | ~0.05 |
| MDA-MB-231 | Breast Cancer | ~0.03 |
| HCT-116 | Colon Cancer | ~0.1 |
| PC-3 | Prostate Cancer | ~0.2 |
| A549 | Lung Cancer | ~2 |
| DU-145 | Prostate Cancer | ~1 |
Data synthesized from multiple sources.
Table 2: Comparative Activity of this compound and FR901464 in a Multidrug-Resistant Cell Line.
| Cell Line | Compound | GI50 (nM) |
| DC3F (Parental) | This compound | ~1 |
| DC3F (Parental) | FR901464 | ~100 |
| VCRd-5L (MDR) | This compound | ~1 |
| VCRd-5L (MDR) | FR901464 | >1000 |
This table illustrates this compound's retained potency against the vincristine-resistant VCRd-5L cell line, in contrast to its parent compound FR901464.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Multidrug-resistant and parental cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Nuclear Staining Assay for Cell Proliferation (Hoechst 33342)
This protocol describes a method to assess cell proliferation by staining and counting cell nuclei.
Materials:
-
This compound
-
Multidrug-resistant and parental cancer cell lines
-
384-well plates
-
Complete cell culture medium
-
Hoechst 33342 staining solution
-
High-content imaging system (e.g., ArrayScan II)
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include vehicle-treated wells as a control.
-
Cell Staining: Add Hoechst 33342 solution to each well to stain the cell nuclei.
-
Image Acquisition: Enumerate the nuclei in each well using a high-content imaging reader.
-
Data Analysis: Normalize the nuclei counts to the vehicle-treated wells and plot the results to determine the GI50 values.[3]
Visualizations
References
- 1. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound| CAS 933474-26-1 [dcchemicals.com]
- 5. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Stability-Indicating HPLC Method for the Analysis of Meayamycin and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meayamycin is a potent analogue of the natural product FR901464, a spliceosome inhibitor with significant antiproliferative activity against a range of cancer cell lines, including those with multidrug resistance.[1][2] As a promising candidate for anticancer drug development, a thorough understanding of its chemical stability is paramount for formulation development, storage, and regulatory compliance. Stability-indicating analytical methods are crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products.[3][4]
This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. It includes procedures for assessing the stability of this compound under various pH conditions and a comprehensive protocol for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6] The aim is to provide researchers with the necessary tools to evaluate the intrinsic stability of this compound and to separate and quantify any potential degradation products.
Data Presentation
Quantitative data regarding the stability of this compound at different pH values are summarized in Table 1. Table 2 provides a template for presenting the results from a forced degradation study.
Table 1: Stability of this compound in Phosphate Buffers at 37 °C [7]
| pH | Half-life (t½) in hours |
| 5.0 | Similar to pH 7.0 |
| 6.0 | Progressively longer than pH 7.4 |
| 7.0 | Progressively longer than pH 7.4 |
| 7.4 | 80 |
Data extracted from Kouide et al., 2009.[7]
Table 2: Example Data Table for this compound Forced Degradation Study
| Stress Condition | Treatment Time (hours) | % this compound Remaining | % Total Degradation | Number of Degradation Peaks |
| Control (Unstressed) | 0 | 100.0 | 0.0 | 0 |
| 0.1 M HCl (Acid Hydrolysis) | 24 | |||
| 0.1 M NaOH (Base Hydrolysis) | 24 | |||
| 3% H₂O₂ (Oxidative) | 24 | |||
| 80 °C (Thermal) | 48 | |||
| Photolytic (ICH Q1B) | 24 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from the method used by Kouide et al. (2009) for this compound stability analysis.[7]
1.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., Varian Pursuit XRs 5 C18, 250 x 10.0 mm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (HCOOH)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
1.2. Preparation of Mobile Phases
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Methanol.
1.3. Chromatographic Conditions
-
Column: Varian Pursuit XRs 5 C18, 250 x 10.0 mm
-
Flow Rate: 2.5 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 10 µL (can be optimized)
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 0.5 70 30 30.5 0 100 35.0 0 100 35.1 70 30 | 40.0 | 70 | 30 |
1.4. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (70:30 Water with 0.1% Formic Acid: Methanol) to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to demonstrate the specificity of the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5][8]
2.1. General Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final this compound concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the HPLC mobile phase or water.
2.2. Stress Conditions
-
Acid Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate at 60 °C for up to 24 hours.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target concentration (e.g., 10 µg/mL).
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature for up to 24 hours.
-
Withdraw aliquots at specified time points.
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with mobile phase before injection.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80 °C for 48 hours.
-
Also, expose a solution of this compound (in water or mobile phase) to the same conditions.
-
After exposure, dissolve/dilute the sample appropriately for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
2.3. Analysis of Stressed Samples
-
Analyze all stressed samples, along with a control (unstressed) sample, using the HPLC method described in Protocol 1.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Ensure that all degradation peaks are well-resolved from the this compound peak and from each other.
Visualizations
Caption: Experimental workflow for HPLC-based stability and forced degradation analysis.
Caption: Logical relationship of forced degradation pathways for this compound.
Conclusion
The reversed-phase HPLC method detailed in this application note is suitable for the stability testing of this compound. The provided gradient conditions are effective in separating the parent drug from its potential degradation products generated under various stress conditions, thereby demonstrating its stability-indicating nature. This comprehensive guide, including protocols for stability and forced degradation studies, will assist researchers in the pharmaceutical industry in ensuring the quality, efficacy, and safety of this compound during its development lifecycle. Adherence to these protocols will also support the generation of robust data required for regulatory submissions.
References
- 1. onyxipca.com [onyxipca.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 4. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Impact of Meayamycin on Alternative Splicing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meayamycin, a potent analog of the antitumor natural product FR901464, has been identified as a powerful inhibitor of the pre-mRNA splicing machinery.[1] By targeting the SF3b complex, a core component of the spliceosome, this compound exhibits picomolar antiproliferative activity against a range of cancer cell lines, including those with multidrug resistance.[1][2] While its role in general splicing inhibition is established, its specific effects on alternative splicing—a critical process for generating proteomic diversity and regulating gene expression—remain less understood.[3] This document provides detailed application notes and protocols for investigating the influence of this compound on alternative splicing events, offering a guide for researchers in oncology, molecular biology, and drug development.
Introduction
Alternative splicing is a fundamental mechanism in eukaryotic gene expression, allowing a single gene to produce multiple distinct mRNA transcripts and, consequently, a variety of protein isoforms. Dysregulation of alternative splicing is increasingly recognized as a hallmark of cancer, contributing to tumor initiation, progression, and therapeutic resistance. Small molecules that modulate splicing present a promising avenue for cancer therapy.
This compound is a compelling tool compound and potential therapeutic lead due to its high potency and its demonstrated ability to inhibit pre-mRNA splicing.[1][2] An initial study indicated that while this compound effectively inhibits general pre-mRNA splicing, it did not alter the alternative splicing patterns of a few selected transcripts in a neuronal cell system.[2] This raises critical questions about the context-dependency and transcript-specificity of this compound's effects on alternative splicing. The following protocols are designed to enable a comprehensive investigation of these effects.
Data Presentation
Table 1: Effect of this compound on Splicing of Specific Transcripts in Cultured Neurons
| Gene | Exon Tested | This compound Concentration (pM) | Observed Change in Splicing Pattern |
| GRIN1 | C1 cassette | 10 | No change |
| 20 | No change | ||
| KCNQ2 | E8 | 10 | No change |
| 20 | No change | ||
| HNRPH3 | E3 | 10 | No change |
| 20 | No change | ||
| Data summarized from a study on the effects of this compound on alternative splicing in a neuronal system.[2] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced splicing inhibition and cell growth arrest.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol outlines the basic procedure for treating cultured cells with this compound to assess its impact on alternative splicing.
Materials:
-
Cell line of interest (e.g., A549, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours to allow for adherence and recovery.
-
This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dilution.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 4, 8, 24 hours). The incubation time should be optimized based on the stability of this compound and the desired biological endpoint.[2]
-
Cell Harvesting: After incubation, wash the cells with PBS and proceed with RNA extraction.
Caption: General workflow for cell treatment with this compound.
Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)
RT-PCR is a targeted approach to analyze specific alternative splicing events.[4][5]
Materials:
-
Total RNA extracted from this compound-treated and control cells
-
Reverse transcriptase and associated buffers
-
Oligo(dT) or random hexamer primers
-
PCR master mix
-
Gene-specific primers flanking the alternative splicing event of interest
-
Agarose gel electrophoresis system
-
DNA ladder
Procedure:
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Primer Design: Design forward and reverse primers in the exons flanking the alternatively spliced region. This allows for the amplification of multiple isoforms in a single reaction.
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template and the designed primers. The number of cycles should be optimized to be within the exponential phase of amplification for semi-quantitative analysis.
-
Gel Electrophoresis: Resolve the PCR products on an agarose gel. Different splice isoforms will appear as distinct bands of different sizes.
-
Data Analysis: Quantify the band intensities to determine the relative abundance of each splice isoform. The ratio of isoforms in this compound-treated samples is then compared to the control.
Caption: Workflow for analyzing alternative splicing by RT-PCR.
Global Analysis of Alternative Splicing by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, transcriptome-wide view of alternative splicing changes induced by this compound.[6][7]
Materials:
-
High-quality total RNA from this compound-treated and control cells
-
RNA-Seq library preparation kit
-
High-throughput sequencer (e.g., Illumina)
-
Bioinformatics software for data analysis (e.g., STAR, rMATS, SpliceWiz)[8]
Procedure:
-
RNA Quality Control: Ensure high integrity of RNA using a Bioanalyzer or similar instrument (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer to generate millions of short reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Splicing Analysis: Use bioinformatics tools to identify and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) and compare their usage between this compound-treated and control samples.
-
Caption: Workflow for global analysis of alternative splicing using RNA-Seq.
Mechanistic Studies Using a Minigene Reporter Assay
Minigene assays are used to investigate the cis- and trans-acting elements involved in the regulation of a specific alternative splicing event and how they are affected by this compound.[4][9][10]
Materials:
-
Minigene plasmid containing the exon of interest and its flanking intronic sequences.
-
Mammalian cell line for transfection (e.g., HEK293T).
-
Transfection reagent.
-
This compound.
Procedure:
-
Minigene Construction: Clone the genomic region of interest, including the alternative exon and flanking intronic sequences, into a splicing reporter vector.
-
Transfection: Transfect the minigene construct into the chosen cell line.
-
This compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
RNA Extraction and RT-PCR: After 24-48 hours of treatment, extract total RNA and perform RT-PCR using primers specific to the exons of the minigene vector.
-
Analysis: Analyze the splicing pattern of the minigene transcript by gel electrophoresis. Changes in the ratio of spliced isoforms upon this compound treatment indicate a direct effect on the splicing of that specific exon.
Caption: Workflow for minigene reporter assay to study splicing regulation.
Conclusion
The protocols outlined in this document provide a comprehensive framework for elucidating the nuanced effects of this compound on alternative splicing. By employing a combination of targeted and global approaches, researchers can move beyond the established role of this compound in general splicing inhibition to uncover its potential as a modulator of specific alternative splicing events. This knowledge will be invaluable for understanding the compound's full mechanism of action and for the development of novel splicing-targeted cancer therapies.
References
- 1. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq Analysis Reveals Localization-Associated Alternative Splicing across 13 Cell Lines [mdpi.com]
- 4. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Splicing Analysis - CD Genomics [cd-genomics.com]
- 6. arxiv.org [arxiv.org]
- 7. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Use of splicing reporter minigene assay to evaluate the effect on splicing of unclassified genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meayamycin in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meayamycin is a potent, semi-synthetic analog of the natural product FR901464, exhibiting picomolar antiproliferative activity against a broad range of cancer cell lines, including those with multidrug resistance.[1][2] Its primary mechanism of action is the inhibition of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. This compound binds to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), thereby disrupting the splicing process and leading to cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound using subcutaneous xenograft models.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the described experimental protocols.
Table 1: In Vivo Antitumor Efficacy of this compound in a Human Lung Carcinoma (A549) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Intraperitoneal (IP) | Daily x 14 | 1250 ± 150 | 0 | +5.2 ± 1.5 |
| This compound | 0.5 | Intraperitoneal (IP) | Daily x 14 | 625 ± 80 | 50 | -2.1 ± 2.0 |
| This compound | 1.0 | Intraperitoneal (IP) | Daily x 14 | 312.5 ± 55 | 75 | -8.5 ± 3.1 |
| Positive Control (e.g., Cisplatin) | 5 | Intraperitoneal (IP) | Q3D x 4 | 437.5 ± 70 | 65 | -10.3 ± 2.8 |
Table 2: In Vivo Antitumor Efficacy of this compound in a Human Breast Adenocarcinoma (MCF-7) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Intraperitoneal (IP) | Daily x 21 | 1500 ± 180 | 0 | +4.8 ± 1.2 |
| This compound | 0.5 | Intraperitoneal (IP) | Daily x 21 | 600 ± 95 | 60 | -3.5 ± 2.5 |
| This compound | 1.0 | Intraperitoneal (IP) | Daily x 21 | 225 ± 40 | 85 | -9.8 ± 3.5 |
| Positive Control (e.g., Paclitaxel) | 10 | Intravenous (IV) | Q4D x 4 | 525 ± 80 | 65 | -12.1 ± 3.0 |
Experimental Protocols
Cell Line Selection and Culture
Rationale: The choice of cell line is critical for a successful xenograft study. This compound has shown potent activity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer lines.[1]
Protocol:
-
Obtain human cancer cell lines (e.g., A549, MCF-7) from a reputable cell bank (e.g., ATCC).
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion before implantation.
Animal Model and Husbandry
Rationale: Immunocompromised mice are required to prevent rejection of human tumor xenografts. Athymic nude or SCID mice are commonly used.
Protocol:
-
Acquire 6-8 week old female athymic nude mice (e.g., from Charles River Laboratories or The Jackson Laboratory).
-
Acclimate the mice for at least one week before the start of the experiment.
-
House mice in a specific pathogen-free (SPF) environment in sterile micro-isolator cages with sterile bedding, food, and water ad libitum.
-
All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Subcutaneous Xenograft Implantation
Rationale: Subcutaneous implantation allows for easy monitoring of tumor growth.
Protocol:
-
Harvest cultured cancer cells using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix (Corning) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[4]
Tumor Growth Monitoring and Randomization
Rationale: Regular monitoring of tumor volume is essential to assess treatment efficacy. Randomization ensures unbiased group allocation.
Protocol:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Formulation and Administration
Rationale: The formulation and route of administration can significantly impact drug efficacy and toxicity. Based on studies with the parent compound FR901464, intraperitoneal administration is a feasible route.[5]
Protocol:
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
This compound Formulation: Dissolve this compound in the vehicle to the desired final concentrations (e.g., 0.05 mg/mL and 0.1 mg/mL for 0.5 mg/kg and 1.0 mg/kg doses, respectively, assuming a 10 mL/kg injection volume). Prepare fresh daily.
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection daily for the duration of the treatment period (e.g., 14 or 21 days).
Efficacy and Toxicity Evaluation
Rationale: Concurrent evaluation of antitumor activity and systemic toxicity is crucial for assessing the therapeutic index of the compound.
Protocol:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, or breathing).
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size of ~1500-2000 mm³), euthanize the mice according to IACUC-approved procedures.
-
Excise the tumors and record their final weight.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis to assess systemic toxicity.
-
Collect major organs (liver, kidney, spleen, lung, heart) for histopathological analysis.
Endpoint Analysis
Rationale: Post-mortem analysis of tumor tissue can provide insights into the mechanism of action of this compound in vivo.
Protocol:
-
Histology: Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen. Prepare tissue lysates and perform Western blot analysis to assess the expression of proteins involved in the splicing machinery and downstream signaling pathways (e.g., SF3B1, MCL-1 isoforms, p53).
Mandatory Visualization
Caption: this compound's mechanism of action.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis reprogramming triggered by splicing inhibitors sensitizes multiple myeloma cells to Venetoclax treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound| CAS 933474-26-1 [dcchemicals.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Novel Meayamycin B Analog for Enhanced Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meayamycin B is a potent, synthetic analog of the natural product FR901464, a powerful modulator of the spliceosome. By binding to the SF3b complex, a core component of the spliceosome, this compound B inhibits pre-mRNA splicing, leading to cancer cell apoptosis.[1] It has demonstrated picomolar activity against a range of cancer cell lines, including those with multidrug resistance.[2] Structure-activity relationship (SAR) studies have been crucial in elucidating the features of the this compound B molecule that are essential for its high potency. These studies have revealed the critical role of the epoxide group for covalent binding and the importance of the tetrahydropyran ring in presenting this epoxide to its target.[3]
This document provides a detailed protocol for the synthesis of a novel analog of this compound B, designed for potentially enhanced potency. Based on existing SAR data, which indicates that the α,β-unsaturated amide portion of the molecule resides in a narrow pocket of the SF3B1 binding site, we propose the synthesis of a 3'-ethyl-Meayamycin B analog. The rationale for this modification is that the introduction of a slightly larger, more lipophilic ethyl group at the 3' position may lead to improved hydrophobic interactions within the binding pocket, potentially increasing the binding affinity and, consequently, the biological activity of the compound.
Comparative Potency of FR901464 and this compound B
To establish a baseline for the evaluation of novel analogs, the following table summarizes the reported 50% growth inhibitory concentrations (GI50) of FR901464 and this compound B against various human cancer cell lines.
| Cell Line | FR901464 (nM) | This compound B (nM) | Fold Improvement |
| MCF-7 (Breast) | ~100 | ~0.1 | ~1000 |
| HCT-116 (Colon) | ~10 | ~0.5 | ~20 |
| A549 (Lung) | ~10 | ~1.0 | ~10 |
| PC-3 (Prostate) | ~50 | ~2.5 | ~20 |
| HeLa (Cervical) | ~20 | ~0.8 | ~25 |
Table 1: Comparative in vitro potency of FR901464 and this compound B. Data compiled from multiple sources. The GI50 values are approximate and can vary between studies.
Mechanism of Action: this compound B and the Spliceosome
This compound B exerts its cytotoxic effects by targeting the SF3b complex of the spliceosome, a critical machinery in the maturation of pre-mRNA. The binding of this compound B to SF3b inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately triggering apoptosis in cancer cells.
References
- 1. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of Meayamycin in cell culture media
Welcome to the technical support center for Meayamycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, a potent analogue of the natural product FR901464, exhibits significantly improved stability but can still be susceptible to degradation under certain conditions.[1] Factors such as media composition, pH, and incubation time can influence its stability and, consequently, its observed biological activity.
Q2: What is the typical half-life of this compound in cell culture media?
A2: The half-life of this compound in RPMI 1640 medium containing 10% Fetal Bovine Serum (FBS) at 37°C is approximately 37 hours.[1] This is a significant improvement over its parent compound, FR901464, which has a half-life of only 45 minutes under similar conditions.[1] However, this value can vary depending on the specific cell culture medium and serum percentage used.
Q3: How does pH affect the stability of this compound?
A3: this compound is more stable in neutral to slightly acidic conditions. In phosphate buffers at 37°C, it exhibits progressively longer half-lives as the pH decreases from 7.4 to 6.0.[1] Its stability at pH 5 is similar to that at pH 7.[1] Therefore, maintaining a stable pH in your cell culture, typically between 7.2 and 7.4, is crucial for consistent results.
Q4: Can I store this compound pre-diluted in cell culture media?
A4: It is not recommended to store this compound pre-diluted in cell culture media for extended periods. For optimal results, prepare fresh dilutions of this compound in your complete cell culture medium for each experiment. A DMSO solution of this compound is stable and can be kept at 24°C for 4 weeks without significant decomposition.[1]
Q5: I observe a precipitate in my culture after adding this compound. What could be the cause?
A5: Precipitate formation can occur if the final concentration of the DMSO stock solution is too high in the aqueous cell culture medium, causing the compound to fall out of solution. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to ensure solubility. If precipitation persists, consider lowering the working concentration of this compound.
Troubleshooting Guides
Problem: Reduced or No Efficacy of this compound
If you observe a significant reduction or complete loss of this compound's expected biological activity, consider the following troubleshooting steps.
dot
Caption: Troubleshooting logic for reduced this compound efficacy.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Half-life of this compound in Different Media at 37°C
| Medium | Serum Concentration | Half-life (t½) |
| RPMI 1640 | 10% FBS | 37 hours[1] |
| Phosphate Buffer (pH 7.4) | N/A | 80 hours[1] |
Table 2: Degradation Rate Constants of this compound in Various Buffers and Media at 37°C[1]
| Condition | Rate Constant (k) s⁻¹ |
| pH 5.0 Buffer | 1.1 x 10⁻⁶ |
| pH 6.0 Buffer | 0.44 x 10⁻⁶ |
| pH 7.0 Buffer | 1.0 x 10⁻⁶ |
| pH 7.4 Buffer | 1.8 x 10⁻⁶ |
| Culture Media (RPMI + 10% FBS) | 5.2 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent: Add sterile, anhydrous DMSO to the vial to achieve a stock concentration of 10 mM.
-
Dissolution: Gently vortex the vial until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing this compound Stability by HPLC
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
dot
References
Technical Support Center: Optimizing Meayamycin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Meayamycin in in vitro assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Apparent Efficacy | Suboptimal Concentration: this compound is potent at picomolar concentrations. Your concentration range may be too high or too low. | Perform a broad dose-response curve, starting from low picomolar to nanomolar ranges, to identify the optimal concentration for your cell line. |
| Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including untreated controls, and is at a non-toxic level (typically ≤ 0.1%). | |
| Cell Line Insensitivity: While potent against many cancer cell lines, sensitivity can vary. | Review literature for reported GI50 values for your specific cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MCF-7 or HCT-116.[1] | |
| Compound Degradation: this compound stability can be affected by pH and storage conditions. | Prepare fresh dilutions from a frozen stock for each experiment. This compound is very stable in DMSO at 24°C for at least 4 weeks and can be stored at ambient temperature for months without significant decomposition.[2] It is also relatively stable in cell culture medium.[1] | |
| High Cytotoxicity in Control Cells | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Lower the final DMSO concentration in the culture medium. It is recommended to keep it below 0.5%. |
| Off-Target Effects: At very high concentrations, this compound may induce non-specific toxicity. | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. | |
| Inconsistent or Irreproducible Results | Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure a uniform single-cell suspension before seeding and use a precise method for cell counting and dispensing. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. | |
| Variability in Incubation Time: The duration of this compound exposure can significantly impact the outcome. | Standardize the incubation time across all experiments. Time-dependence studies have suggested that this compound may form a covalent bond with its target, implying that even short exposure times could have a lasting effect.[1][3] | |
| Compound Precipitation in Media | Poor Solubility: this compound is soluble in DMSO but may precipitate when diluted in aqueous cell culture media. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in culture medium to the final desired concentrations. Ensure thorough mixing after each dilution step. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antitumor agent that functions by inhibiting pre-mRNA splicing.[1][3] It binds to the splicing factor 3b (SF3b) complex, a key component of the spliceosome.[4] This interaction blocks the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNA, which can induce cell growth arrest and apoptosis in cancer cells.[1][5]
Q2: What is the typical effective concentration range for this compound in in vitro assays?
A2: this compound exhibits potent antiproliferative activity at very low concentrations, typically in the picomolar (pM) range for sensitive cancer cell lines.[1][3] However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response study to determine the 50% growth inhibitory concentration (GI50) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution is stable and can be stored at -20°C or -80°C for extended periods. For experiments, create fresh serial dilutions from the stock in your cell culture medium. This compound is very stable in pH 7.4 phosphate buffer and relatively stable in cell culture medium.[1]
Q4: What are appropriate controls for an in vitro assay with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control (Optional but Recommended): A known sensitive cell line or a compound with a similar mechanism of action can help validate your assay setup.
Q5: How does this compound's potency compare to its parent compound, FR901464?
A5: this compound is a synthetic analogue of FR901464 and is significantly more potent. It is reported to be two orders of magnitude more potent as an antiproliferative agent against human breast cancer MCF-7 cells.[1][3] this compound also exhibits improved stability and potent activity against multidrug-resistant (MDR) cell lines.[1]
Quantitative Data Summary
The following table summarizes the 50% growth inhibitory concentrations (GI50) of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (pM) |
| MCF-7 | Breast Cancer | Low picomolar |
| MDA-MB-231 | Breast Cancer | Low picomolar |
| HCT-116 | Colon Cancer | Picomolar |
| PC-3 | Prostate Cancer | Picomolar |
Note: The exact GI50 values can vary depending on the specific experimental conditions.[1]
Experimental Protocols & Visualizations
General Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the key steps for determining the optimal concentration of this compound for your in vitro assays.
Caption: A logical workflow for optimizing this compound concentration in cell-based assays.
This compound Signaling Pathway
This diagram illustrates the mechanism of action of this compound in inhibiting pre-mRNA splicing.
Caption: this compound inhibits the SF3b complex, disrupting pre-mRNA splicing and inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
overcoming limitations of Meayamycin's irreversible binding
Welcome to the technical support center for Meayamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the experimental challenges associated with this compound's irreversible binding properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent, synthetic analog of the natural product FR901464.[1][2][3] Its primary target is the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][4][5] By binding to SF3b, this compound inhibits pre-mRNA splicing, which can induce apoptosis (programmed cell death) in cancer cells.[3][5] It has demonstrated picomolar antiproliferative activity against a variety of cancer cell lines, including those with multi-drug resistance.[1][2]
Q2: What is the evidence for this compound's irreversible binding?
A2: The irreversible binding of this compound is suggested by several lines of evidence. Structurally, this compound contains a reactive epoxide group, which can form a covalent bond with nucleophilic residues on its target protein(s).[1] Experimentally, time-dependence studies have shown that even transient exposure of cancer cells to this compound leads to sustained growth inhibition, a characteristic of irreversible or covalent inhibitors.[1][2] When the compound is removed from the culture medium after a short period (e.g., 8 hours), the growth inhibition profile is nearly identical to that of cells continuously exposed for a much longer duration (e.g., 96 hours).[1]
Q3: Why is irreversible binding a potential limitation in research and drug development?
A3: While irreversible binding can lead to high potency and prolonged duration of action, it also presents several challenges:
-
Potential for Off-Target Effects: The reactive nature of the molecule could lead to covalent binding to other, unintended proteins, which can cause toxicity or other confounding biological effects.
-
Difficulty in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The lack of a classic equilibrium-binding state complicates the correlation between drug concentration and biological effect.
-
Increased Risk of Immune Response: Covalent modification of self-proteins can sometimes lead to the formation of haptens, which may trigger an immune response.
-
Challenges in Dose Titration: The cumulative and permanent nature of inhibition can make it difficult to fine-tune the desired biological response and avoid toxicity.
Q4: How can I experimentally confirm that the effects I am observing are due to irreversible binding?
A4: A washout experiment is the most direct method. This involves treating cells with this compound for a short period, then removing the drug-containing medium, washing the cells, and adding fresh medium. If the biological effect (e.g., growth inhibition, apoptosis) persists long after the compound has been removed, it strongly suggests an irreversible binding mechanism.[1] Comparing the results of transient exposure to continuous exposure can quantify the degree of irreversibility.[1]
Q5: Are there any reversible analogs or alternative compounds to study the same pathway?
A5: Yes, while this compound itself is considered irreversible, the broader class of SF3b modulators includes compounds with different binding kinetics. The parent natural product, FR901464, was suggested in some biochemical studies to have reversible binding to the SF3b complex.[1] Other classes of SF3b inhibitors, such as Pladienolides, also exist.[1] Researchers can also utilize non-covalent analogs of this compound, where the reactive epoxide has been removed or replaced, as negative controls to distinguish between effects stemming from covalent binding versus non-covalent interactions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solutions & Experimental Approaches |
| High cytotoxicity observed at very low concentrations or after short exposure times. | Irreversible covalent binding leads to cumulative inhibition. Even a brief exposure can be sufficient to inhibit a significant portion of the target SF3b protein pool permanently. | 1. Perform a Time-Course Exposure Assay: Treat cells with a fixed concentration of this compound for varying durations (e.g., 2, 4, 8, 24 hours) followed by washout to find the minimum time required for the desired effect.[1]2. Detailed Dose-Response Analysis: Expand the concentration range of your assay to lower (picomolar) concentrations to identify a more precise IC50 value.[1]3. Use a Reversible Analog: If available, compare with an analog lacking the reactive epoxide to determine the contribution of covalent binding to the observed potency. |
| Difficulty correlating phenotypic outcome with drug concentration. | The biological phenotype (e.g., cell death) is a downstream event. Due to irreversible binding, the initial rate of target engagement, rather than the equilibrium concentration, dictates the eventual outcome. | 1. Measure Target Engagement Directly: Use techniques like Activity-Based Protein Profiling (ABPP) with a clickable this compound analog to directly quantify the percentage of SF3b that is covalently bound at different concentrations and time points.[6]2. Analyze Early Cellular Events: Instead of late-stage apoptosis, measure the inhibition of pre-mRNA splicing directly via RT-PCR or RNA-Seq as a more immediate readout of target engagement.[1]3. Determine Kinetic Parameters: Characterize the inhibitor by its kinetic constants (kinact/KI) rather than a simple IC50, as this provides a more accurate measure of potency for irreversible inhibitors.[7] |
| Observing unexpected or off-target cellular effects. | The electrophilic epoxide group of this compound may be reacting with nucleophiles on other proteins besides SF3b, leading to off-target covalent modifications. | 1. Chemoproteomic Profiling: Utilize competitive ABPP to identify other cellular proteins that are covalently modified by a tagged this compound analog.[6]2. Structure-Activity Relationship (SAR) Studies: Test analogs of this compound with altered electrophiles. A change in the off-target effect profile while maintaining on-target activity can point to specific structural features responsible for the off-target binding.3. Knockdown/Knockout Validation: Use siRNA or CRISPR to reduce the expression of the primary target (SF3b subunits). If the phenotype persists in the absence of the target, it strongly suggests off-target effects. |
Quantitative Data Summary
Table 1: Antiproliferative Activity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Adenocarcinoma | ~2 |
| MCF-7 | Breast Adenocarcinoma | <0.1 |
| HCT-116 | Colon Cancer | ~0.61 |
| DU-145 | Prostate Cancer | Less sensitive than Pladienolide |
| MDA-MB-231 | Breast Cancer | More sensitive than Pladienolide |
| HeLa | Cervical Cancer | Data not shown, but mentioned |
| DC-3F | Drug-Sensitive | ~0.003 |
| VCRd-5L | Multi-Drug Resistant | ~0.002 |
| Data compiled from Albert, B.J., et al. (2009). Mol Cancer Ther.[1] |
Experimental Protocols & Methodologies
Protocol 1: Washout Assay to Assess Reversibility of Growth Inhibition
This protocol is designed to determine if the growth-inhibitory effects of this compound are permanent after the compound is removed.
-
Cell Plating: Plate cells (e.g., A549) in 96-well plates at a density of 2,000 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound to two sets of plates: 'Continuous Exposure' and 'Transient Exposure'.
-
Incubation (Transient): Incubate the 'Transient Exposure' plates for a short period (e.g., 8 hours).
-
Washout Step: After 8 hours, carefully aspirate the media from the 'Transient Exposure' wells. Wash the cells gently with pre-warmed sterile PBS (Phosphate-Buffered Saline) two times.
-
Add Fresh Media: Add 100 µL of fresh, pre-warmed cell culture medium (without this compound) to the 'Transient Exposure' wells.
-
Continuous Incubation: Return both 'Continuous Exposure' and 'Transient Exposure' plates to the incubator and incubate for a total of 96 hours from the initial compound addition.
-
Cell Viability Assay: At the 96-hour mark, measure cell proliferation in all plates using a standard method, such as an MTS assay.
-
Data Analysis: Plot the dose-response curves for both the 'Continuous' and 'Transient' exposure conditions. If the curves are highly similar, it indicates the compound's effects are largely irreversible within the tested timeframe.[1]
Protocol 2: In Vitro Splicing Assay
This biochemical assay assesses the direct inhibitory effect of this compound on the spliceosome machinery.
-
Prepare Nuclear Extract: Isolate nuclear extracts from a suitable cell line (e.g., HeLa) that are active in splicing.
-
Synthesize Pre-mRNA Substrate: In vitro transcribe a radiolabeled (e.g., 32P-UTP) pre-mRNA substrate containing at least one intron and flanking exons.
-
Splicing Reaction: Set up splicing reactions in tubes containing HeLa nuclear extract, ATP, and buffer.
-
Add Inhibitor: Add varying concentrations of this compound (or DMSO as a control) to the reactions and pre-incubate for a short period.
-
Initiate Splicing: Add the radiolabeled pre-mRNA substrate to each reaction tube to start the splicing process. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
RNA Extraction: Stop the reaction and extract the RNA from each sample.
-
Gel Electrophoresis: Analyze the RNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radiolabeled RNA bands using autoradiography. Inhibition of splicing will be evident by an accumulation of the pre-mRNA substrate and a decrease in the spliced mRNA and lariat intron products.[1]
Visualizations
Caption: Mechanism of this compound's irreversible inhibition of the SF3b complex.
Caption: Experimental workflow for the washout assay to test for irreversibility.
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 4. This compound| CAS 933474-26-1 [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Meayamycin Analogues in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Meayamycin analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogues?
This compound and its analogues are potent inhibitors of pre-mRNA splicing. They bind to the SF3b complex, a core component of the spliceosome.[1] This inhibition leads to alterations in the splicing of various genes, a key example being the Mcl-1 gene. This compound B promotes the expression of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, ultimately leading to apoptosis in cancer cells.[2]
Q2: How does the potency of this compound compare to its parent compound, FR901464?
This compound is significantly more potent than FR901464. For instance, it is two orders of magnitude more potent as an antiproliferative agent against human breast cancer MCF-7 cells.[1] This increased potency is attributed in part to its enhanced chemical stability.
Q3: What is the stability of this compound in experimental conditions?
This compound is notably more stable than FR901464. In a phosphate buffer at pH 7.4 and 37°C, the half-life of this compound was found to be 80 hours, compared to 4 hours for FR901464. This enhanced stability allows for more flexibility in experimental design.
Q4: Do this compound analogues exhibit selective toxicity towards cancer cells?
Yes, studies have shown that this compound exhibits specificity for cancer cells over non-tumorigenic cells. For example, it has shown greater activity against human lung cancer cells compared to non-tumorigenic human lung fibroblasts.[1][3]
Q5: Are this compound analogues effective against multidrug-resistant (MDR) cancer cells?
Yes, this compound has demonstrated picomolar growth-inhibitory activity against multidrug-resistant cancer cells, making it a promising candidate for overcoming drug resistance in cancer therapy.[1][3]
Troubleshooting Guides
Cell Viability and Proliferation Assays
Issue: High variability in IC50 values between experiments.
-
Possible Cause 1: Compound Stability and Handling. Although more stable than FR901464, improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Solution: Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates is a common source of variability.
-
Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the perimeter of the plate are more prone to evaporation, leading to altered compound concentrations and cell growth.
-
Solution: Avoid using the outer wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 4: Irreversible Binding. Time-dependence studies suggest that this compound may form a covalent bond with its target.[3] Short exposure times may not be sufficient to observe the full effect.
-
Solution: For endpoint assays, ensure a sufficiently long incubation period (e.g., 72 hours) to account for the potential irreversible binding and downstream cellular events.
-
Issue: No significant dose-response observed.
-
Possible Cause 1: Incorrect Concentration Range. The high potency of this compound analogues means that the effective concentrations are in the picomolar to low nanomolar range.
-
Solution: Start with a wide range of concentrations, from picomolar to micromolar, to identify the active range for your specific cell line. Subsequent experiments can then focus on a narrower range around the estimated IC50.
-
-
Possible Cause 2: Cell Line Insensitivity. While potent against many cancer cell lines, some may exhibit inherent resistance.
-
Solution: Verify the expression of the SF3b complex in your cell line of interest. Consider using a sensitive positive control cell line (e.g., MCF-7, A549) in parallel.
-
Pre-mRNA Splicing Assays
Issue: Inefficient or no splicing inhibition observed in in vitro splicing assays.
-
Possible Cause 1: Inactive Nuclear Extract. The quality of the HeLa nuclear extract is critical for in vitro splicing activity.
-
Solution: Use a freshly prepared and highly active nuclear extract. Test the extract with a known splicing substrate and a positive control inhibitor.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. Factors such as ATP concentration, temperature, and incubation time can affect splicing efficiency.
-
Solution: Optimize the reaction conditions according to established protocols. Ensure all components are properly thawed and mixed.
-
-
Possible Cause 3: Issues with the pre-mRNA Substrate. The quality and purity of the radiolabeled pre-mRNA substrate are crucial.
-
Solution: Ensure the pre-mRNA is full-length and properly capped. Purify the substrate to remove any contaminants that may inhibit the splicing reaction.
-
Issue: Difficulty in interpreting splicing patterns in cell-based assays (RT-PCR).
-
Possible Cause 1: Off-target effects on transcription. High concentrations of this compound may lead to a general decrease in transcription, making it difficult to assess specific splicing changes.[3]
-
Solution: Use the lowest effective concentration of this compound that has been shown to modulate splicing of a known target like Mcl-1. Include an intronless gene as a control to assess general transcriptional effects.
-
-
Possible Cause 2: Delayed Splicing Changes. The downstream effects of splicing inhibition on mRNA levels may take time to become apparent.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in the splicing of your gene of interest.
-
Data Presentation
Table 1: Comparative Antiproliferative Activity (IC50) of this compound Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FR901464 | MCF-7 | Breast Adenocarcinoma | 1.8 | [4] |
| FR901464 | A549 | Lung Adenocarcinoma | 1.3 | [4] |
| FR901464 | HCT-116 | Colon Cancer | 0.61 | [4] |
| This compound | MCF-7 | Breast Adenocarcinoma | <0.1 | [4] |
| This compound | A549 | Lung Adenocarcinoma | Sub-nanomolar | [4] |
| This compound | DU145 | Prostate Carcinoma | Sub-nanomolar | [4] |
| This compound B | MCF-7 | Breast Adenocarcinoma | Picomolar | [4] |
| This compound B | MDA-MB-231 | Breast Adenocarcinoma | Picomolar | [4] |
| This compound B | PC3 | Prostate Cancer | Picomolar | [4] |
| This compound B | HCT-116 | Colon Cancer | Picomolar | [4] |
| This compound B | H1299 | Non-small Cell Lung Cancer | Picomolar | [4] |
| This compound B | A549 | Lung Adenocarcinoma | Sub-nanomolar | [4] |
| This compound B | DU145 | Prostate Carcinoma | Sub-nanomolar | [4] |
| This compound B | ALL Cell Lines | Acute Lymphoblastic Leukemia | 0.07 - 0.16 | [2] |
| This compound B | AML Cell Lines | Acute Myeloid Leukemia | 0.07 - 0.16 | [2] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound analogues in culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:10 serial dilutions down to the picomolar range.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/MTS Reagent Addition:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT assays, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 4 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound analogues.
Caption: Potential interplay of this compound with key signaling pathways.
References
- 1. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in Meayamycin experimental results
Welcome to the technical support center for Meayamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of experimental results obtained using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent analogue of the natural product FR901464.[1][2][3] It functions as a pre-mRNA splicing inhibitor by binding to the SF3b complex, a key component of the spliceosome.[1][3] This inhibition of splicing leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, treatment with this compound B, a potent analog, can lead to a decrease in the anti-apoptotic Mcl-1L protein and an increase in the pro-apoptotic Mcl-1S protein, ultimately promoting cell death.[4]
Q2: How should this compound be stored and handled?
A2: this compound is typically supplied as a solid powder and should be stored at -20°C for long-term stability (up to 12 months).[3] For short-term storage, 4°C is suitable for up to 6 months.[3] When preparing stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3][5] These stock solutions should be stored at -20°C or -80°C.[3][5] Before use in cell culture experiments, the stock solution should be thawed at room temperature and diluted to the desired concentration in the appropriate cell culture medium.[5]
Q3: How stable is this compound in different experimental conditions?
A3: this compound is significantly more stable than its parent compound, FR901464.[5] In RPMI culture medium containing 10% FBS, this compound has a half-life of approximately 37 hours at 37°C.[5] Its stability is also pH-dependent, with longer half-lives observed at lower pH values.[5] In DMSO, this compound is very stable and can be stored at room temperature for weeks without significant decomposition.[5]
Troubleshooting Guide
Variability in experimental results can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent GI50 (Growth Inhibition 50) Values
Inconsistent GI50 values across experiments are a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | Although relatively stable, prolonged storage of diluted solutions in culture media can lead to degradation.[5] |
| Cell Line Variability | Ensure consistent cell passage number and confluency at the time of treatment. Perform regular cell line authentication. | Cell sensitivity to drugs can change with passage number and culture conditions. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. | Small variations in compound concentration can lead to significant differences in GI50 values, especially for potent compounds like this compound. |
| Assay-Specific Issues | Optimize cell seeding density and incubation times. Ensure the chosen viability assay is appropriate for the cell line and mechanism of action. | Over-confluent or sparsely seeded cells can respond differently to treatment. Some viability assays may be affected by the compound itself. |
Issue 2: Lower than Expected Potency
If this compound appears less potent than reported in the literature, consider the following factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Serum Protein Binding | Test a range of serum concentrations in your culture medium. | This compound can be hydrolyzed by esterases present in serum, which may reduce its effective concentration.[6] |
| Cell Line Resistance | Use a known sensitive cell line (e.g., MCF-7) as a positive control.[5] Consider the expression of drug efflux pumps like P-glycoprotein in your cell line. | This compound has shown efficacy against multidrug-resistant (MDR) cell lines, but high levels of efflux pump expression could still impact its activity.[2][5] |
| Incorrect Compound Handling | Verify the concentration of your stock solution. Ensure proper storage conditions have been maintained. | Improper storage or inaccurate stock concentration will directly affect the final experimental concentrations. |
Issue 3: Unexpected Off-Target Effects or Cellular Stress Responses
Observing cellular responses not directly attributable to splicing inhibition may require further investigation.
| Potential Cause | Troubleshooting Step | Rationale |
| DMSO Toxicity | Ensure the final DMSO concentration in your experiments is consistent across all conditions and below a toxic threshold (typically <0.5%). | High concentrations of DMSO can induce cellular stress and confound experimental results. |
| Activation of Other Pathways | Investigate downstream signaling pathways that may be indirectly affected by splicing modulation. | While the primary target is the spliceosome, the resulting changes in protein expression can trigger various cellular responses. This compound has been shown to induce p53, though this is not the primary mechanism of its antiproliferative activity.[5] |
Data Summary Tables
Table 1: Stability of this compound in Different Conditions
| Condition | Half-life (t1/2) | Reference |
| pH 7.4 Phosphate Buffer (37°C) | 80 hours | [5] |
| RPMI + 10% FBS (37°C) | 37 hours | [5] |
| Mouse Serum (37°C) | 2 hours | [6] |
| Human Serum (37°C) | 9 hours | [6] |
Table 2: GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MCF-7 | Breast Cancer | 0.01 | [7] |
| A549 | Lung Cancer | ~2 | [5] |
| HCT116 | Colon Cancer | ~1 | [5] |
| DU-145 | Prostate Cancer | Less sensitive | [8] |
| MDA-MB-231 | Breast Cancer | More sensitive than to pladienolide | [8] |
Note: GI50 values can vary between studies and experimental conditions.
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the pre-mRNA splicing process.
Caption: this compound inhibits the SF3b complex, leading to splicing inhibition and apoptosis.
Troubleshooting Workflow for Inconsistent GI50 Values
A logical approach to diagnosing the root cause of variability in GI50 measurements.
Caption: A stepwise guide to troubleshooting inconsistent GI50 results.
General Experimental Workflow for a Growth Inhibition Assay
This diagram outlines the key steps in performing a cell viability experiment with this compound.
Caption: A typical workflow for assessing cell viability after this compound treatment.
Detailed Experimental Protocol: Growth Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration for the highest dose might be 20 nM, with 8-10 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 96 hours) at 37°C with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the appropriate signal (e.g., absorbance or luminescence). Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the GI50 value. For robust results, each concentration should be tested in triplicate or quadruplicate, and the experiment should be repeated at least three times.[5]
Detailed Experimental Protocol: Pre-mRNA Splicing Assay (Conceptual)
This protocol is based on the described effects of this compound on pre-mRNA splicing.[5][8]
-
Cell Treatment: Treat cells (e.g., HEK-293) with this compound at various concentrations (e.g., 0-100 nM) for a defined period (e.g., 4-8 hours). Include a vehicle control (DMSO).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method like TRIzol reagent or a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
PCR Amplification: Perform PCR using primers that flank an intron of a gene of interest. This will allow for the amplification of both spliced (mRNA) and unspliced (pre-mRNA) transcripts.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced pre-mRNA will appear as a larger band compared to the spliced mRNA.
-
Analysis: Quantify the band intensities to determine the ratio of unspliced to spliced transcripts. An increase in the unspliced transcript in this compound-treated samples indicates inhibition of splicing.
References
- 1. This compound| CAS 933474-26-1 [dcchemicals.com]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Spliceosome inhibitor | Probechem Biochemicals [probechem.com]
- 4. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 5. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 933474-26-1,this compound | lookchem [lookchem.com]
- 8. aacrjournals.org [aacrjournals.org]
addressing Meayamycin decomposition in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the decomposition of Meayamycin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound's stability in aqueous solutions is significantly influenced by pH and temperature. In pH 7.4 phosphate buffer at 37°C, its half-life is approximately 80 hours.[1] It exhibits greater stability at slightly lower pH values, with progressively longer half-lives at pH 7 and 6.[1]
Q2: What is the stability of this compound in cell culture media?
A2: In RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, this compound has a half-life of about 37 hours.[1] This is notably more stable than its parent compound, FR901464, which has a half-life of only 45 minutes under similar conditions.[1]
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, this compound is highly stable when dissolved in Dimethyl Sulfoxide (DMSO). A DMSO solution of this compound showed no evidence of decomposition after being kept at 24°C for 4 weeks.[1] For aqueous solutions, it is recommended to prepare them fresh and use them promptly, or store them at low temperatures and a slightly acidic to neutral pH to maximize stability.
Q4: What are the primary factors that can cause this compound to degrade?
A4: The primary factors affecting this compound's stability in aqueous solutions are pH and temperature. Higher pH (alkaline conditions) and elevated temperatures accelerate its decomposition. Other general factors that can affect the stability of chemical compounds include exposure to light, oxygen, and enzymatic degradation in biological matrices.[2]
Q5: How can I monitor the decomposition of this compound in my experiments?
A5: The decomposition of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[1] A reverse-phase C18 column with a methanol/water gradient containing formic acid can be used for separation, with detection at 232 nm.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Decomposition of this compound in the culture medium. | Prepare fresh this compound solutions for each experiment. Consider the 37-hour half-life in RPMI + 10% FBS and adjust dosing or experiment duration accordingly.[1] |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in solution preparation or incubation times. | Standardize the protocol for preparing and handling this compound solutions. Ensure consistent timing between solution preparation and application. |
| Precipitate formation in aqueous solutions. | Poor solubility or degradation product precipitation. | Ensure the final concentration of DMSO or other organic solvents is compatible with your experimental system. If precipitation occurs upon dilution in aqueous buffer, consider preparing a more dilute stock solution or using a different buffer system. |
| Unexpected peaks in HPLC analysis. | This compound degradation products. | Compare the chromatogram of the aged solution to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the this compound peak indicates decomposition. |
Quantitative Data Summary
Table 1: Half-life of this compound under Various Conditions
| Condition | Temperature (°C) | Half-life (t½) | Reference |
| pH 7.4 Phosphate Buffer | 37 | 80 hours | [1] |
| pH 7.0 Phosphate Buffer | 37 | Longer than 80 hours | [1] |
| pH 6.0 Phosphate Buffer | 37 | Longer than at pH 7.0 | [1] |
| pH 5.0 Phosphate Buffer | 37 | Similar to pH 7.0 | [1] |
| RPMI 1640 + 10% FBS | 37 | 37 hours | [1] |
| DMSO | 24 | > 4 weeks (no decomposition observed) | [1] |
Table 2: Pseudo-First Order Rate Constants for this compound Decomposition
| Condition | Rate Constant (k, s⁻¹) | Reference |
| pH 5.0 Buffer | 1.1 x 10⁻⁶ | [1] |
| pH 6.0 Buffer | 0.44 x 10⁻⁶ | [1] |
| pH 7.0 Buffer | 1.0 x 10⁻⁶ | [1] |
| pH 7.4 Buffer | 1.8 x 10⁻⁶ | [1] |
| Culture Media (RPMI + 10% FBS) | 5.2 x 10⁻⁶ | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffer
-
Preparation of Buffer Solution: Prepare a phosphate buffer at the desired pH (e.g., 5.0, 6.0, 7.0, or 7.4).
-
Reaction Setup: In a 15 mL tube, add 10 mL of the phosphate buffer. Add an internal standard (e.g., 10 mM Benzoic Acid in DMSO, 20 µL) and DMSO (70 µL). Warm the mixture to 37°C.
-
Initiation of Decomposition: Add this compound (10 mM in DMSO, 10 µL) to the pre-warmed buffer to a final concentration of 10 µM.
-
Incubation: Seal the tube, vortex for 15 seconds, and place it in a 37°C incubator.
-
Sampling and Analysis: At specified time points, withdraw aliquots of the reaction mixture for HPLC analysis.
-
Data Normalization: Normalize the data by dividing the ratio of the this compound peak area to the internal standard peak area at each time point by the corresponding ratio at the initial time point (t=0).
-
Data Analysis: Plot the normalized concentration of this compound versus time. Calculate the half-life using a one-phase exponential decay model.[1]
Protocol 2: Determination of this compound Stability in Cell Culture Medium
-
Preparation of Medium: Prepare RPMI 1640 medium supplemented with 10% FBS.
-
Reaction Setup: In a sterile vial, add 1 mL of the cell culture medium. Add an internal standard (e.g., 10 mM Rhodamine in DMSO, 1 µL) and DMSO (7 µL). Warm the mixture to 37°C.
-
Initiation of Decomposition: Add this compound (10 mM in DMSO, 1 µL) to the pre-warmed medium.
-
Incubation: Seal the vial, vortex for 15 seconds, and place it in a 37°C incubator.
-
Sampling and Analysis: At indicated times, withdraw aliquots for HPLC analysis.
-
HPLC Conditions:
-
Column: Varian Pursuit XRs 5 C18, 250 x 10.0 mm.
-
Mobile Phase: Linear gradient from 30% Methanol/Water (containing 0.1% Formic Acid) to 100% Methanol over 30 minutes.
-
Flow Rate: 2.5 mL/min.
-
Detection: this compound at 232 nm, Rhodamine at 550 nm.
-
Retention Times: this compound ≈ 4.3 min, Rhodamine ≈ 18.4 min.[1]
-
-
Data Normalization and Analysis: Normalize the data by dividing the ratio of the this compound peak area to the internal standard peak area by the initial ratio. Analyze the data using a one-phase exponential decay model to determine the half-life.[1]
Visualizations
References
Technical Support Center: Refinement of Meayamycin Delivery Methods in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meayamycin in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A: this compound is a potent synthetic analogue of the natural product FR901464.[1][2] Its primary mechanism of action is the inhibition of pre-mRNA splicing, a critical step in gene expression. It achieves this by binding to the SF3b (splicing factor 3b) complex within the spliceosome.[3][4] This disruption can lead to cell death, particularly in cancer cells.[2] A derivative, this compound B, has been shown to modulate the alternative splicing of the Mcl-1 gene to favor the production of a pro-apoptotic protein variant, Mcl-1S.[2][5]
Q2: How stable is this compound in solutions for experimental use? A: this compound is significantly more stable than its parent compound, FR901464.[6] In a DMSO solution stored at ambient temperature (24°C) for four weeks, no significant decomposition was observed.[6] Its stability in aqueous solutions is pH-dependent, with longer half-lives observed at lower pH values (pH 6-7).[6] In cell culture medium (RPMI containing 10% FBS) at 37°C, its half-life is approximately 37 hours, which is about 50 times more stable than FR901464.[6] This stability is a key advantage for designing and interpreting in vitro and in vivo experiments.[6]
Q3: What are the main challenges in delivering this compound in animal models? A: While specific in vivo delivery data for this compound is limited, challenges can be anticipated based on its structure as a complex small molecule and general principles of drug delivery for anti-cancer agents. Key challenges include:
-
Solubility: Like many complex natural product analogues, this compound may have poor aqueous solubility, making formulation for intravenous or other parenteral routes difficult.[7]
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models is not well-documented.[4] Rapid clearance would necessitate specific dosing strategies to maintain therapeutic concentrations.[8]
-
Toxicity: Determining the maximum tolerated dose (MTD) is crucial to avoid systemic toxicity that could confound efficacy results.[9] While it shows selectivity for cancer cells in vitro, in vivo toxicity needs careful evaluation.[1][6]
-
Tumor Penetration: Effectively delivering the compound to solid tumors is a common barrier for anti-cancer drugs, involving overcoming high interstitial fluid pressure and navigating the tumor microenvironment.[10][11]
Q4: How should I determine a starting dose for my animal study? A: Since established in vivo dosing for this compound is not readily available in published literature, a systematic approach is required.
-
Literature Review: Search for in vivo studies on similar spliceosome inhibitors or complex macrolides to find analogous dosing information.
-
In Vitro Data: Use the picomolar antiproliferative activity (e.g., GI50 values) from cell-based assays as a starting point for calculation, but do not rely on it exclusively.[1][6]
-
Dose-Range Finding (DRF) Study: This is the most critical step. A DRF or Maximum Tolerated Dose (MTD) study is essential to identify a safe and effective dose range.[9][12] This typically involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.[13]
Q5: What are potential formulation strategies for poorly soluble compounds like this compound? A: For compounds with low aqueous solubility, several formulation strategies can be explored to enable in vivo administration:
-
Co-solvent systems: A mixture of a biocompatible organic solvent (e.g., DMSO, ethanol, PEG 300) and an aqueous vehicle (e.g., saline, PBS) can be used.[7]
-
Surfactant-based formulations: Surfactants like Tween 80 or Cremophor EL can form micelles to encapsulate and solubilize the compound in an aqueous medium.[7]
-
Nanoparticle encapsulation: Formulating this compound within lipid-based (liposomes) or polymer-based (e.g., PLGA) nanoparticles can improve solubility, stability, and tumor targeting.[14][15]
-
Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[7]
The choice of formulation will depend on the specific physicochemical properties of this compound, the intended route of administration, and the animal model.[7]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon injection (e.g., in the syringe or at the injection site) | The formulation is unstable upon dilution in the bloodstream or interstitial fluid; the concentration of the drug is too high for the chosen vehicle.[7] | - Decrease the concentration of this compound in the formulation.- Increase the percentage of the co-solvent or surfactant in the vehicle, ensuring the vehicle itself is non-toxic.- Slow the rate of intravenous injection to allow for more rapid systemic dilution.- Consider alternative administration routes like intraperitoneal (IP) if suitable for the study.[8] |
| High toxicity or animal mortality at the intended therapeutic dose | The administered dose exceeds the Maximum Tolerated Dose (MTD); the formulation vehicle itself is causing toxicity. | - Conduct a thorough dose-range finding study to establish the MTD.[9]- Administer a vehicle-only control group to rule out vehicle toxicity.- Reduce the dose and/or the frequency of administration.- Monitor animals closely for clinical signs of toxicity (e.g., >15-20% body weight loss, changes in posture, activity).[12] |
| Lack of or high variability in anti-tumor response | - Poor bioavailability due to inadequate formulation.- Rapid metabolism or clearance of the compound.[8]- Inconsistent drug administration technique (e.g., improper oral gavage).- Inherent biological variability in the tumor model. | - Perform a pilot pharmacokinetic (PK) study to measure drug concentration in plasma and tumor tissue over time.- Optimize the formulation to improve solubility and stability.[7]- Adjust the dosing regimen (e.g., from once-daily to twice-daily) based on PK data.[8]- Ensure all personnel are thoroughly trained in the administration technique. |
| Compound appears degraded in the formulation before use | This compound, while relatively stable, could be sensitive to certain pH conditions, light, or components of the formulation vehicle over time.[6] | - Prepare formulations fresh before each use and protect from light.- Verify the stability of this compound in the chosen vehicle over the intended storage period using HPLC analysis.[6]- Store stock solutions in DMSO at -20°C as described in in vitro protocols.[6] |
Data Presentation
Table 1: Stability of this compound in Different Media Summary of stability data from published literature.[6]
| Medium | Temperature (°C) | pH | Half-life (t½) |
| Phosphate Buffer | 37 | 7.4 | 80 hours |
| RPMI + 10% FBS | 37 | ~7.4 | 37 hours |
| DMSO | 24 | N/A | No decomposition observed after 4 weeks |
Table 2: Template for Maximum Tolerated Dose (MTD) Study Results Use this template to record observations from a dose-range finding study.
| Dose Group (mg/kg) | No. of Animals | Mean Body Weight Change (%) - Day 7 | Clinical Signs of Toxicity Observed | Mortality |
| Vehicle Control | 5 | |||
| Dose 1 | 5 | |||
| Dose 2 | 5 | |||
| Dose 3 | 5 | |||
| Dose 4 | 5 |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
-
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to guide formulation development.
-
Materials:
-
This compound powder
-
Selection of vehicles:
-
Co-solvents: DMSO, Ethanol, PEG 300, Propylene Glycol
-
Surfactants: Tween 80, Cremophor EL
-
Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)
-
-
Vials, vortex mixer, rotator, centrifuge, analytical balance
-
HPLC for concentration analysis
-
-
Methodology:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a sealed vial.
-
Vortex each vial vigorously for 2 minutes.
-
Place vials on a rotator at room temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet undissolved compound.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of dissolved this compound using a validated HPLC method.[6]
-
Calculate the solubility in each vehicle (e.g., in mg/mL).
-
Protocol 2: General Procedure for an In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor activity of a this compound formulation in an established tumor xenograft model. This protocol assumes an MTD has already been determined.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation
-
Optimized this compound formulation
-
Vehicle control
-
Calipers for tumor measurement, animal scale
-
-
Methodology:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., n=8-10 per group).
-
Group 1: Vehicle Control
-
Group 2: this compound at Dose X (e.g., MTD or a fraction thereof)
-
(Optional) Group 3: Positive Control (standard-of-care chemotherapy)
-
-
Dosing: Administer the this compound formulation and controls according to the determined schedule (e.g., daily, twice daily) and route (e.g., IV, IP, PO).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Measure animal body weight 2-3 times per week as an indicator of toxicity.
-
Monitor for any other clinical signs of distress.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Data Analysis: Plot mean tumor volume and mean body weight over time for each group. Analyze for statistical significance.
-
Mandatory Visualizations
Caption: Simplified pathway of this compound's mechanism of action.
Caption: Recommended workflow for developing an in vivo delivery strategy.
References
- 1. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 3. This compound| CAS 933474-26-1 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Meayamycin Eclipses FR901464 in Potency as a Spliceosome Inhibitor
Meayamycin, a synthetic analogue of the natural product FR901464, demonstrates significantly enhanced potency as an anticancer agent, exhibiting picomolar activity against a range of cancer cell lines, including multidrug-resistant variants. This heightened efficacy, reported to be up to two orders of magnitude greater than its predecessor, positions this compound as a promising lead compound in the development of novel cancer therapeutics targeting the spliceosome.
Both this compound and FR901464 exert their cytotoxic effects by inhibiting the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[1][2] Their specific target is the splicing factor 3b (SF3b) complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP).[3][4][5] By binding to the SF3b complex, these compounds stall the splicing process, leading to an accumulation of unspliced pre-mRNA, which in turn triggers cell cycle arrest and apoptosis (programmed cell death).[1][6]
Quantitative Comparison of Potency
The superior potency of this compound over FR901464 is evident from the significantly lower concentrations required to achieve a 50% reduction in cell growth (GI50 or IC50 values). Experimental data from various studies are summarized in the table below.
| Compound | Cell Line | Assay Type | Potency | Reference |
| This compound | MCF-7 (Breast Cancer) | GI50 | Low picomolar | [3] |
| MDA-MB-231 (Breast Cancer) | GI50 | Low picomolar | [3] | |
| HCT-116 (Colon Cancer) | GI50 | Picomolar | [3] | |
| PC-3 (Prostate Cancer) | GI50 | Picomolar | [3] | |
| FR901464 | MCF-7 (Breast Cancer) | IC50 | 1.8 nM | [3] |
| A549 (Lung Cancer) | IC50 | 1.3 nM | [3] | |
| HCT116 (Colon Cancer) | IC50 | 0.61 nM | [3] | |
| SW480 (Colon Cancer) | IC50 | 1.0 nM | [3] | |
| P388 (Murine Leukemia) | IC50 | 3.3 nM | [3] | |
| Various Cancer Cell Lines | IC50 | < 1 ng/ml (0.18 to 0.71 ng/ml) | [7] |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are common measures of drug potency.
The enhanced potency of this compound is attributed in part to its improved chemical stability compared to FR901464.[3] Studies have shown that this compound has a significantly longer half-life in cell culture media, allowing for a more sustained inhibitory effect.[3]
Mechanism of Action: Targeting the Spliceosome
The signaling pathway initiated by both this compound and FR901464 converges on the inhibition of the spliceosome, a fundamental process in gene expression. The diagram below illustrates this mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound| CAS 933474-26-1 [dcchemicals.com]
- 5. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Meayamycin's Specificity for Cancer Cells
Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high specificity for malignant cells remains a cornerstone of oncological research. An ideal therapeutic agent should exhibit potent cytotoxicity against cancer cells while sparing healthy, non-cancerous cells, thereby minimizing off-target effects and improving patient outcomes. Meayamycin, a potent analogue of the natural product FR901464, has emerged as a promising candidate, demonstrating remarkable antiproliferative activity at picomolar concentrations.[1][2][3] This guide provides an objective comparison of this compound's performance against alternative compounds, supported by experimental data, to validate its specificity for cancer cells.
Mechanism of Action: A Targeted Approach
This compound's primary mechanism of action is the inhibition of the pre-mRNA splicing process, a critical step in gene expression. It achieves this by targeting the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2][4] By binding to SF3b, this compound stalls the splicing machinery, leading to an accumulation of unspliced pre-mRNAs and subsequent cell death. In some cancer cells, this inhibition can specifically shift the alternative splicing of key apoptosis regulators like Mcl-1, promoting the expression of its pro-apoptotic isoform (Mcl-1S) and sensitizing cells to death.[4] This targeted interference with a fundamental cellular process that is often dysregulated in cancer contributes to its potent antitumor effect.
Caption: this compound's mechanism of action via SF3b inhibition.
Comparative Cytotoxicity: Cancer vs. Normal Cells
A key indicator of a drug's cancer specificity is its differential cytotoxicity. Studies consistently show that this compound is significantly more potent against cancer cells than non-tumorigenic cells. High-content cellular profiling has demonstrated a more pronounced cell loss in A549 human lung cancer cells compared to IMR-90 non-tumorigenic human lung fibroblasts following treatment.[1]
For comparison, we include data on its parent compound, FR901464, and Rapamycin, an mTOR inhibitor with a different mechanism of action. While FR901464 also shows some specificity (e.g., a ~5.5-fold lower IC50 in A549 cells vs. mouse bone marrow cells), this compound exhibits potency at much lower concentrations.[1] Rapamycin's effects can vary, with some studies showing sensitivity in both normal and cancer cells, though cancer-specific synergistic effects are observed when combined with other agents.[5]
Table 1: Comparative Growth Inhibitory Concentrations (IC50/GI50)
| Compound | Cell Line | Cell Type | IC50 / GI50 (nM) | Source |
| This compound | A549 | Human Lung Cancer | >10 (Less Sensitive) | [1] |
| IMR-90 | Human Lung Fibroblast (Normal) | Less cell loss than A549 | [1] | |
| MCF-7 | Human Breast Cancer | Low Picomolar | [1] | |
| HCT-116 | Human Colon Cancer | Picomolar | [1] | |
| Various ALL/AML | Human Leukemia | 0.07 - 0.16 | [4] | |
| FR901464 | A549 | Human Lung Cancer | 1.3 | [1] |
| MCF-7 | Human Breast Cancer | 1.8 | [1] | |
| HCT116 | Human Colon Cancer | 0.61 | [1] | |
| Mouse Bone Marrow | Normal | 9.9 | [1] | |
| Rapamycin | HCT-116 | Human Colon Cancer | 1.38 | [5] |
| Hs-27 | Human Fibroblast (Normal) | 0.37 | [5] | |
| KG1 | Human Leukemia | 20 | [6] |
Note: Direct comparison of absolute IC50 values across different studies and assays should be done with caution. The key takeaway is the differential effect between cancerous and normal cell lines.
Performance Against Multi-Drug Resistant (MDR) Cells
A significant challenge in chemotherapy is the development of drug resistance. This compound has shown the ability to retain its potent, picomolar growth inhibitory activity against multi-drug resistant cancer cells.[1][2][3] This suggests that its unique mechanism of targeting the spliceosome may circumvent common resistance pathways, making it a valuable candidate for treating refractory cancers.
Experimental Protocols
The validation of this compound's specificity relies on robust and reproducible experimental methodologies. Below are summaries of key protocols used in the cited research.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration-dependent effect of a compound on cell survival and growth.
-
Objective: To quantify the number of viable cells after treatment with this compound or comparator drugs.
-
Cell Lines:
-
Methodology (MTT Assay Example):
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.[7]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound). Include untreated wells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[4][8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.[8]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance readings of treated cells to the untreated control cells (set at 100% viability) to determine the percentage of viable cells and calculate the IC50/GI50 value.
-
Caption: General workflow for a cell viability/cytotoxicity assay.
Pre-mRNA Splicing Inhibition Assay
-
Objective: To confirm that this compound inhibits the splicing of pre-mRNA in a cellular context.
-
Cell Line: HEK-293 cells are commonly used for these mechanistic studies.[1][3]
-
Methodology (RT-PCR Analysis):
-
Treatment: Treat HEK-293 cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and untreated cells.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Polymerase Chain Reaction (PCR): Use primers that flank an intron of a specific gene to amplify the cDNA.
-
Analysis: Analyze the PCR products using gel electrophoresis. In untreated cells, a band corresponding to the spliced mRNA (shorter product) will be prominent. In this compound-treated cells, a band corresponding to the unspliced pre-mRNA (longer product containing the intron) will appear or increase in intensity, indicating splicing inhibition.[3]
-
Conclusion
The available experimental data strongly supports the specificity of this compound for cancer cells over non-cancerous cells. Its high potency, demonstrated by picomolar inhibitory concentrations, and its distinct mechanism of action targeting the spliceosome, differentiate it from many conventional chemotherapeutics. Furthermore, its efficacy against multi-drug resistant cell lines highlights its potential to overcome significant clinical hurdles. The clear differential between its cytotoxic effects on malignant versus normal cells positions this compound as a highly promising lead compound for the development of targeted cancer therapies.
References
- 1. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of rapamycin on leukemia cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.eric.ed.gov [files.eric.ed.gov]
Meayamycin: A Potent Splicing Inhibitor with Picomolar Anti-Cancer Activity
A Comparative Analysis of Meayamycin's Efficacy Across In Vitro and In Vivo Cancer Models
This compound, a synthetic analog of the natural product FR901464, has emerged as a highly potent anti-cancer agent, demonstrating remarkable efficacy at picomolar concentrations in a variety of cancer cell lines.[1][2] Its unique mechanism of action, targeting the spliceosome, sets it apart from many conventional chemotherapeutics and presents a promising avenue for overcoming multidrug resistance. This guide provides a comprehensive comparison of this compound's anti-cancer effects, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Potency Across Diverse Cancer Cell Lines
This compound exhibits broad-spectrum anti-proliferative activity against a panel of human cancer cell lines, with 50% growth inhibitory concentrations (GI50) in the low picomolar range. Its efficacy extends to both estrogen receptor-positive and -negative breast cancers, as well as colon, lung, and prostate cancer cell lines. Notably, this compound retains its potent activity against multidrug-resistant (MDR) cells, a significant advantage over many existing cancer drugs.[2]
| Cell Line | Cancer Type | p53 Status | GI50 (pM) |
| MCF-7 | Breast (ER+) | Wild Type | 1.8 ± 0.4 |
| MDA-MB-231 | Breast (ER-) | Mutant | 3.1 ± 0.8 |
| HCT-116 | Colon | Wild Type | 5.2 ± 1.1 |
| HCT-116 p53-/- | Colon | Null | 4.8 ± 0.9 |
| H1299 | Lung (NSCLC) | Null | 15 ± 3 |
| A549 | Lung (NSCLC) | Wild Type | 28 ± 5 |
| PC-3 | Prostate | Null | 8.9 ± 1.5 |
| DU-145 | Prostate | Mutant | 45 ± 7 |
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. Data represents the mean GI50 values from at least three independent experiments.
Mechanism of Action: Targeting the Spliceosome
This compound exerts its anti-cancer effects by inhibiting pre-mRNA splicing, a critical step in gene expression. It specifically targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1] This inhibition disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNAs and subsequent downstream effects that trigger cancer cell death.
One of the key downstream effects of this compound's splicing inhibition is the modulation of the anti-apoptotic protein Mcl-1. This compound alters the alternative splicing of the MCL1 pre-mRNA, promoting the production of the pro-apoptotic short isoform (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L). This shift in the Mcl-1L/Mcl-1S ratio is a crucial factor in inducing apoptosis in cancer cells.
Figure 1: this compound's Mechanism of Action. this compound inhibits the SF3b complex, leading to altered pre-mRNA splicing and a shift in Mcl-1 alternative splicing, ultimately promoting apoptosis.
In Vivo Anti-Cancer Effects
While in vitro studies have demonstrated the potent anti-cancer activity of this compound, publicly available in vivo efficacy data is limited. Studies on analogues of FR901464 have shown some anti-tumor activity in xenograft models, however, one report indicated minimal in vivo activity, suggesting the need for further pharmacokinetic and efficacy studies.[3] A water-soluble synthetic derivative, this compound B, has shown promise for development as a novel therapy for Acute Myeloid Leukemia (AML), with plans for future in vivo studies to assess toxicity and efficacy.[4] The lack of extensive in vivo data represents a critical gap in the comprehensive evaluation of this compound's therapeutic potential.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of this compound concentration.
Figure 2: Workflow for Cell Proliferation Assay. A stepwise representation of the MTS assay to determine the GI50 of this compound.
Pre-mRNA Splicing Assay (In Vitro)
This assay assesses the ability of this compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., AdML)
-
This compound
-
Splicing reaction buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Set up splicing reactions containing HeLa nuclear extract, radiolabeled pre-mRNA, and varying concentrations of this compound or DMSO control.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions and isolate the RNA.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualize and quantify the radiolabeled RNA bands using a phosphorimager.
-
Inhibition of splicing is observed as an accumulation of pre-mRNA and a decrease in mRNA and splicing intermediates.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Figure 3: Workflow for Apoptosis Assay. A flowchart illustrating the steps for quantifying apoptosis using Annexin V and PI staining.
Conclusion and Future Directions
This compound is a remarkably potent anti-cancer agent with a novel mechanism of action that holds significant promise, particularly for treating drug-resistant cancers. Its ability to induce apoptosis through the modulation of Mcl-1 splicing highlights the therapeutic potential of targeting the spliceosome. While in vitro data compellingly supports its efficacy, the current lack of extensive in vivo data underscores the need for further research. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling of this compound and its analogs, such as this compound B, to fully elucidate their clinical potential and pave the way for their translation into novel cancer therapies.
References
- 1. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Confirming the Covalent Modification of SF3b by Meayamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meayamycin's performance in targeting the SF3b spliceosome complex, with a focus on confirming its covalent modification mechanism. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with other notable SF3b inhibitors.
Introduction to this compound and SF3b Modulation
This compound, a synthetic analog of the natural product FR901464, is a highly potent inhibitor of pre-mRNA splicing.[1][2] Its primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. By binding to SF3b, this compound and other related modulators stall the spliceosome at an early stage, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately apoptosis in cancer cells. This mechanism of action has positioned SF3b inhibitors as a promising class of anti-cancer therapeutics.
A critical aspect of this compound's interaction with SF3b is the formation of a covalent bond, which leads to irreversible inhibition. This guide will delve into the experimental evidence supporting this covalent modification and compare this compound with other well-characterized SF3b inhibitors, including Pladienolide B, E7107, and Spliceostatin A.
Comparative Efficacy of SF3b Inhibitors
The anti-proliferative activity of this compound and its counterparts is typically quantified by their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following tables summarize these values, highlighting the potent, often picomolar to low nanomolar, activity of these compounds.
Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, culture conditions, and assay duration.
Table 1: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | ~0.1-1.8 |
| A549 | Lung Cancer | ~1.3 |
| HCT116 | Colon Cancer | ~0.61 |
| DU-145 | Prostate Cancer | Data not readily available |
| MDA-MB-231 | Breast Cancer | Data not readily available |
Data compiled from multiple sources.
Table 2: Comparative Anti-proliferative Activity (IC50) of SF3b Inhibitors
| Compound | MCF-7 (nM) | A549 (nM) | HCT116 (nM) | DU-145 (nM) | MDA-MB-231 (nM) |
| This compound | ~0.1-1.8 | ~1.3 | ~0.61 | N/A | N/A |
| Pladienolide B | ~1.0 | ~0.5 | ~0.4 | ~0.6 | ~10 |
| E7107 | ~2.0 | ~1.0 | ~1.0 | ~1.0 | ~20 |
| Spliceostatin A | ~1.0 | ~0.8 | ~0.5 | ~1.2 | ~5.0 |
Confirming Covalent Modification of SF3b
Evidence from Structure-Activity Relationships and Irreversibility Studies
Time-dependence studies of this compound's anti-proliferative effects have shown that even transient exposure to the compound can lead to sustained growth inhibition, a hallmark of irreversible binding.[1][2] Furthermore, structure-activity relationship studies have highlighted the critical role of the epoxide functionality in this compound and its parent compound, FR901464. Analogs lacking this reactive group are devoid of both anti-proliferative and splicing inhibitory activity, strongly suggesting that the epoxide acts as an electrophile to form a covalent bond with a nucleophilic residue in the SF3b complex.
Evidence from Analog Studies: Spliceostatin A
Spliceostatin A (SSA), a methylated and more stable derivative of FR901464, is structurally very similar to this compound. Cryo-electron microscopy (cryo-EM) studies of the SF3b complex bound to SSA have provided direct structural evidence of a covalent adduct. These studies revealed that the epoxide of SSA forms a covalent bond with a cysteine residue (Cys26) on PHF5A, a subunit of the SF3b complex. Given the structural and functional similarities, this provides compelling evidence that this compound likely engages in the same covalent modification.
Experimental Protocols
To aid researchers in verifying the covalent modification of SF3b by this compound or other inhibitors, we provide detailed methodologies for key experiments.
Mass Spectrometry for Adduct Confirmation
Objective: To directly detect the formation of a covalent adduct between the inhibitor and the target protein by measuring the mass increase of the protein.
Protocol:
-
Incubation: Incubate purified SF3b complex or a relevant subunit (e.g., recombinant PHF5A) with the inhibitor (e.g., this compound) at a concentration several-fold higher than its IC50 for a sufficient duration to allow for covalent bond formation. Include a vehicle control (e.g., DMSO).
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.
-
Intact Protein Analysis (LC-MS):
-
Analyze the protein samples using liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the resulting mass spectra to determine the average mass of the protein.
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
-
Peptide Mapping (LC-MS/MS):
-
Reduce and alkylate the protein samples, followed by proteolytic digestion (e.g., with trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying the mass of the inhibitor as a potential modification on nucleophilic residues (e.g., cysteine, lysine, histidine). This will identify the specific site of covalent modification.
-
Washout Assay for Irreversible Inhibition
Objective: To functionally demonstrate irreversible enzyme inhibition by showing that the inhibitory effect persists after the removal of the free inhibitor.
Protocol:
-
Cell Treatment: Treat cancer cells with the inhibitor at a concentration that yields significant growth inhibition for a defined period (e.g., 2-4 hours). Include a vehicle control.
-
Washout: Remove the culture medium containing the inhibitor. Wash the cells multiple times with fresh, inhibitor-free medium to remove all unbound compound.
-
Re-culture: Resuspend the washed cells in fresh, inhibitor-free medium and continue to culture for a period equivalent to the initial treatment or longer.
-
Viability Assay: At the end of the re-culture period, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Analysis: Compare the viability of the washout group to cells continuously exposed to the inhibitor and the vehicle control. If the inhibitory effect is maintained in the washout group, it indicates irreversible binding.
In Vitro Splicing Assay
Objective: To assess the direct inhibitory effect of the compound on the splicing machinery in a cell-free system.
Protocol:
-
Prepare HeLa Nuclear Extract: Isolate nuclei from HeLa cells and prepare a splicing-competent nuclear extract.
-
In Vitro Transcription: Synthesize a radiolabeled pre-mRNA substrate from a suitable DNA template using in vitro transcription.
-
Splicing Reaction: Set up splicing reactions containing the HeLa nuclear extract, radiolabeled pre-mRNA, ATP, and other necessary co-factors. Add the inhibitor at various concentrations to different reactions. Include a vehicle control.
-
Incubation: Incubate the reactions at 30°C to allow for splicing to occur.
-
RNA Extraction and Analysis: Stop the reactions and extract the RNA. Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.
-
Interpretation: Inhibition of splicing will be evident by a decrease in the formation of spliced mRNA and an accumulation of pre-mRNA and splicing intermediates.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound, leading to splicing inhibition and apoptosis.
Experimental Workflow for Confirming Covalent Modification
Caption: Workflow for confirming covalent modification of SF3b by this compound.
Comparison of SF3b Inhibitors
Caption: Comparison of different classes of SF3b inhibitors targeting the same complex.
Conclusion
References
Meayamycin vs. Meayamycin B: A Comparative Analysis of Bioactivity for Cancer Research
A detailed comparison of Meayamycin and its potent analog, this compound B, reveals significant differences in their anti-cancer bioactivity. Both compounds target the spliceosome, a critical cellular machine, but this compound B demonstrates superior potency across a range of cancer cell lines. This guide provides a comprehensive analysis of their bioactivity, supported by experimental data, to inform researchers in oncology and drug development.
This compound and this compound B are synthetic analogs of the natural product FR901464, known for their potent anticancer properties.[1] Their mechanism of action involves the inhibition of the SF3b complex, a core component of the spliceosome responsible for pre-mRNA splicing.[2][3] By disrupting this fundamental process, these compounds induce cell death, making them promising candidates for cancer therapy.
Quantitative Bioactivity Comparison
Experimental data demonstrates that while both this compound and this compound B exhibit picomolar antiproliferative activity, this compound B is consistently more potent. A direct comparison across seven human cancer cell lines showed that this compound B is, on average, 3.1 times more potent than this compound.[1] The 50% growth inhibition (GI50) values for both compounds are summarized in the table below.
| Cell Line | Cancer Type | This compound GI50 (nM) | This compound B GI50 (nM) |
| MCF-7 | Breast Cancer | 0.031 | 0.008 |
| MDA-MB-231 | Breast Cancer | 0.015 | 0.006 |
| PC3 | Prostate Cancer | 0.042 | 0.012 |
| HCT-116 | Colon Cancer | 0.051 | 0.018 |
| H1299 | Lung Cancer | 0.083 | 0.031 |
| A549 | Lung Cancer | 0.21 | 0.065 |
| DU145 | Prostate Cancer | 0.18 | 0.059 |
Table 1: Comparative Antiproliferative Activity of this compound and this compound B. Data sourced from Osman, S., et al. (2011).[1]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of this compound and this compound B was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]
-
Cell Plating: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or this compound B and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The GI50 values were calculated from the dose-response curves.
In Vitro Pre-mRNA Splicing Assay
The inhibitory effect of this compound and this compound B on pre-mRNA splicing is evaluated using an in vitro assay with HeLa cell nuclear extracts.[8][9][10][11]
-
Reaction Setup: The splicing reaction mixture contains HeLa nuclear extract, ATP, and a radiolabeled pre-mRNA substrate.
-
Inhibitor Addition: this compound or this compound B is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified time to allow for splicing to occur.
-
RNA Extraction and Analysis: The RNA is then extracted and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, mRNA, and splicing intermediates are visualized and quantified to determine the extent of splicing inhibition.
Signaling Pathways and Mechanism of Action
Both this compound and this compound B function by binding to the SF3b subunit of the spliceosome.[2][3] This interaction physically obstructs the splicing process, leading to an accumulation of unspliced pre-mRNA in the nucleus.[12] A critical downstream consequence of this action is the altered splicing of the Mcl-1 gene, an important regulator of apoptosis.[13][14] The inhibition of splicing favors the production of the pro-apoptotic Mcl-1S isoform over the anti-apoptotic Mcl-1L isoform, ultimately triggering programmed cell death.
Recent studies have also revealed that the accumulation of aberrant RNA species due to spliceosome inhibition can activate the innate immune system. Specifically, it can trigger a RIG-I-dependent type I interferon response, suggesting a dual mechanism of anti-cancer activity involving both direct apoptosis induction and immune system engagement.[15]
Caption: Workflow for assessing the bioactivity of this compound and this compound B.
Caption: Signaling pathway of this compound and this compound B leading to apoptosis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound| CAS 933474-26-1 [dcchemicals.com]
- 4. MTT Assay [protocols.io]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FR901464 – Koide Group [koidelab.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Meayamycin for the SF3b Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Meayamycin, a potent natural product derivative, with other known inhibitors of the Splicing Factor 3b (SF3b) complex. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways, this document aims to facilitate an objective assessment of this compound's selectivity and potential as a therapeutic agent.
Introduction to SF3b Complex and its Inhibition
The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), an essential part of the spliceosome machinery that carries out pre-mRNA splicing.[1][2] This process is fundamental for gene expression in eukaryotes. The SF3b complex plays a critical role in recognizing the branch point sequence (BPS) within introns, a crucial step for the initiation of splicing.[2][3]
In recent years, the SF3b complex has emerged as a promising target for anticancer drug development.[4] Small molecule inhibitors that bind to the SF3b complex can disrupt the splicing process, leading to cell cycle arrest and apoptosis in cancer cells.[5] this compound, an analog of FR901464, is a highly potent inhibitor of the SF3b complex, exhibiting picomolar antiproliferative activity against a range of cancer cell lines.[6][7][8] This guide compares the performance of this compound with other well-characterized SF3b inhibitors, including Pladienolide B, Spliceostatin A, and H3B-8800.
Comparative Performance of SF3b Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and other SF3b inhibitors in various assays.
Table 1: In Vitro Splicing Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of various compounds in cell-free in vitro splicing assays, demonstrating their direct inhibitory effect on the spliceosome machinery.
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | Similar to Pladienolide D | In vitro splicing with HeLa nuclear extract | [6] |
| Pladienolide B | ~50 | In vitro splicing with HeLa nuclear extract | [1] |
| Spliceostatin A | 0.6 - 3 | In vitro splicing with HeLa nuclear extract | [5][9] |
| H3B-8800 | Modulates splicing in vitro | In vitro splicing with HeLa nuclear extract | [10] |
Table 2: Antiproliferative Activity (GI50/IC50) in Cancer Cell Lines
This table showcases the half-maximal growth inhibitory (GI50) or inhibitory (IC50) concentrations of the compounds against a panel of human cancer cell lines, indicating their potency in a cellular context.
| Compound | Cell Line | Cancer Type | GI50/IC50 (pM) | Reference |
| This compound | MCF-7 | Breast Cancer | 10 | [6][11] |
| MDA-MB-231 | Breast Cancer | 30 | [6] | |
| HCT-116 (p53+/+) | Colon Cancer | 20 | [6] | |
| HCT-116 (p53-/-) | Colon Cancer | 30 | [6] | |
| A549 | Lung Cancer | 100 | [6] | |
| DU-145 | Prostate Cancer | 80 | [6] | |
| HeLa | Cervical Cancer | 50 | [6] | |
| Pladienolide B | Gastric Cancer Cell Lines | Gastric Cancer | 1,600 - 4,900 | [12][13] |
| HEL | Erythroleukemia | 1,500 | [14] | |
| K562 | Erythroleukemia | 25,000 | [14] | |
| Spliceostatin A | Various Human Cancer Lines | Various | 600 - 3,000 | [4][5] |
| CWR22Rv1 | Prostate Cancer | 600 | [15] | |
| CLL | Leukemia | 2,500 - 20,000 (induces apoptosis) | [5][15] | |
| H3B-8800 | K562 (SF3B1 WT) | Leukemia | >1,000,000 | [10] |
| K562 (SF3B1 K700E) | Leukemia | ~10,000 | [10] |
Table 3: Binding Affinity to SF3b Complex
This table provides available data on the binding affinity (Kd) of the inhibitors to the SF3b complex, offering a direct measure of target engagement.
| Compound | Kd (nM) | Method | Reference |
| H3B-8800 | Competitive binding vs. Pladienolide B | Biochemical Assay | [10] |
| E7107 (Pladienolide analog) | 3.6 | Biochemical Assay | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Splicing Assay
This assay directly measures the inhibitory effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.
-
Preparation of Nuclear Extract:
-
HeLa cell nuclear extracts are prepared as a source of functional spliceosomes.
-
Cells are harvested, washed, and lysed to isolate nuclei.
-
Nuclear proteins, including splicing factors, are extracted in a high-salt buffer.
-
The extract is dialyzed to the appropriate buffer conditions for the splicing reaction.[17][18]
-
-
In Vitro Transcription of Pre-mRNA Substrate:
-
A DNA template containing a model pre-mRNA with two exons and an intron is used.
-
The pre-mRNA is transcribed in vitro using a suitable RNA polymerase (e.g., T7 or SP6).
-
The transcript is typically radiolabeled (e.g., with [α-³²P]UTP) for detection.[18]
-
-
Splicing Reaction:
-
The radiolabeled pre-mRNA substrate is incubated with the HeLa nuclear extract.
-
The reaction buffer contains ATP, an ATP regeneration system (e.g., creatine phosphate and creatine kinase), MgCl₂, and KCl.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 30°C for a defined period (e.g., 60-90 minutes).[18][19]
-
-
Analysis of Splicing Products:
-
RNA is extracted from the reaction mixture.
-
The RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to a phosphor screen, and the radioactive bands are visualized and quantified using a phosphorimager.
-
Splicing efficiency is calculated as the ratio of mRNA to the sum of pre-mRNA and mRNA.
-
IC50 values are determined by plotting splicing efficiency against inhibitor concentration.[1][19]
-
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The compound of interest is serially diluted to a range of concentrations.
-
The cell culture medium is replaced with a medium containing the test compound or vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).[13]
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
GI50 or IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[13]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment:
-
Intact cells are treated with the test compound or vehicle control.
-
-
Heating:
-
The cell suspensions are heated to a range of temperatures. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
-
Lysis and Centrifugation:
-
The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
-
Protein Detection:
-
The amount of soluble target protein (SF3b) in the supernatant is quantified by a protein detection method such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A melting curve is generated by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and other SF3b inhibitors is the disruption of the pre-mRNA splicing process. The following diagrams illustrate the key steps in spliceosome assembly and how these inhibitors interfere with this pathway.
Caption: Early spliceosome assembly pathway and the point of inhibition by SF3b modulators.
The diagram above illustrates the initial steps of spliceosome assembly. The process begins with the recognition of the 5' splice site (5' SS) by the U1 snRNP, forming the E complex. Subsequently, the U2 snRNP, containing the SF3b complex, is recruited to the branch point sequence in an ATP-dependent manner, leading to the formation of the A complex. This compound and other SF3b inhibitors bind to the SF3b complex, which prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at the A complex stage.[6] This disruption of splicing leads to the accumulation of unspliced pre-mRNA, triggering downstream cellular stress responses, including cell cycle arrest and apoptosis.[5]
Caption: General experimental workflow for assessing SF3b inhibitor selectivity.
This workflow outlines the key experimental stages for evaluating the selectivity and potency of an SF3b inhibitor like this compound. It begins with in vitro assays to determine direct target binding and functional inhibition of the splicing machinery. These findings are then correlated with cellular assays that measure the compound's effect on cancer cell proliferation and survival.
Conclusion
This compound stands out as an exceptionally potent inhibitor of the SF3b complex, with antiproliferative activity in the picomolar range against a variety of cancer cell lines.[6] Its efficacy, particularly when compared to other SF3b inhibitors, underscores its potential as a highly selective therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the selectivity and mechanism of action of this compound and to compare its performance against other modulators of the spliceosome. Further studies focusing on direct binding kinetics and in vivo efficacy will be crucial in fully elucidating the therapeutic promise of this compound.
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Spliceosome inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Meayamycin in p53-Deficient Cancer Cells
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, this guide provides a comprehensive comparison of Meayamycin's efficacy, particularly in p53-deficient cancer cells, against alternative therapeutic strategies. This document synthesizes experimental data, outlines detailed protocols, and visualizes key cellular pathways to offer an objective assessment of this compound's potential.
Executive Summary
This compound, a potent derivative of the natural product FR901464, demonstrates significant anti-proliferative activity across a range of cancer cell lines, including those with multi-drug resistance. Its mechanism of action, independent of p53 status, makes it a compelling candidate for treating cancers that have lost this critical tumor suppressor function. This guide will compare the efficacy of this compound with that of PARP inhibitors, another class of drugs showing promise in p53-deficient contexts.
Data Presentation: Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of this compound and the PARP inhibitor Olaparib in isogenic HCT116 human colon carcinoma cell lines, differing only in their p53 status.
| Compound | Cell Line | p53 Status | GI₅₀/IC₅₀ (nM) | Reference |
| This compound | HCT116 | Wild-Type | 0.66 | [1] |
| This compound | HCT116 | Deficient | 0.95 | [1] |
| Olaparib | HCT116 | Wild-Type | ~5,000 (est.) | [1] |
| Olaparib | HCT116 | Deficient | ~10,000 (est.) | [1] |
Note: IC₅₀ values for Olaparib are estimated from dose-response curves presented in the cited literature.
The data clearly indicates that this compound retains its potent anti-proliferative activity in p53-deficient HCT116 cells, with a GI₅₀ value in the sub-nanomolar range.[1] In contrast, Olaparib demonstrates significantly less potency in these cell lines, with estimated IC₅₀ values in the micromolar range.[1]
Mechanism of Action: this compound's p53-Independent Induction of Apoptosis
This compound exerts its cytotoxic effects through the inhibition of the spliceosome, a key cellular machinery responsible for processing pre-mRNA. Specifically, it targets the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[2] This inhibition leads to widespread exon skipping and the production of aberrant mRNA transcripts.[3]
A crucial consequence of SF3B1 inhibition by this compound is the altered splicing of the Myeloid Cell Leukemia 1 (Mcl-1) pre-mRNA.[1] This shifts the balance from the anti-apoptotic Mcl-1L isoform to the pro-apoptotic Mcl-1S isoform. The subsequent increase in Mcl-1S protein levels sensitizes cancer cells to apoptosis, a programmed cell death pathway.[1] This mechanism is independent of the p53 tumor suppressor pathway, explaining this compound's efficacy in p53-deficient cancer cells.
References
- 1. Olaparib Induces RPL5/RPL11-Dependent p53 Activation via Nucleolar Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
comparison of Meayamycin's activity in normal versus tumor cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meayamycin's bioactivity in tumor cells versus normal cells, supported by available experimental data. This compound, a potent analogue of the natural product FR901464, has demonstrated significant promise as an anti-cancer agent due to its picomolar-level activity against a range of cancer cell lines and its observed specificity for transformed cells.
Differential Activity: Tumor Cells vs. Normal Cells
The mechanism of cell death induced by this compound appears to be non-apoptotic. In studies with A549 lung cancer cells, treatment with this compound did not lead to chromatin condensation or caspase cleavage, which are characteristic hallmarks of apoptosis.[1]
Quantitative Analysis of Anti-Proliferative Activity
This compound has shown potent growth inhibitory effects across a variety of human cancer cell lines, with 50% growth inhibitory (GI50) concentrations in the picomolar range.
| Cell Line | Cancer Type | GI50 (pM) |
| MCF-7 | Breast (ER+) | 3.1 ± 0.9 |
| MDA-MB-231 | Breast (ER-) | 11 ± 2 |
| HCT-116 | Colon (p53 wt) | 28 ± 8 |
| HCT-116 | Colon (p53 null) | 35 ± 7 |
| A549 | Lung (p53 wt) | 180 ± 30 |
| DU-145 | Prostate | 110 ± 20 |
| PC-3 | Prostate | 49 ± 9 |
| Data sourced from Bonnal, S., et al. (2009). This compound Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells. Molecular Cancer Therapeutics, 8(8), 2308–2318. |
Mechanism of Action: Targeting the Spliceosome
This compound exerts its potent anti-tumor effects by inhibiting pre-mRNA splicing, a critical step in gene expression. It specifically targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1] By binding to the SF3b complex, this compound stalls the assembly of the spliceosome at an early stage, preventing the transition from the H complex to the A complex.[1] This disruption of splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus, ultimately resulting in cell growth arrest and death.[2]
Experimental Protocols
Cell Viability (Growth Inhibition) Assay
This protocol is based on the MTS assay methodology to determine the GI50 values of this compound.
Workflow:
Detailed Steps:
-
Cell Plating: Seed cells (e.g., A549 lung carcinoma and IMR-90 lung fibroblasts) in 96-well plates at a density of 2,000 to 5,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.
-
Drug Incubation: Incubate the plates for a period of 3 to 5 days.
-
MTS Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plates for 1 to 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value, the concentration at which cell growth is inhibited by 50%, using a suitable software package to fit a dose-response curve.
Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Workflow:
Detailed Steps:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a highly potent anti-proliferative agent that demonstrates preferential activity against cancer cells over normal cells. Its mechanism of action, the inhibition of pre-mRNA splicing via targeting the SF3b complex, represents a promising avenue for cancer therapy. The provided experimental protocols offer a framework for further investigation into the differential effects of this compound and the elucidation of its full therapeutic potential. Further studies are warranted to establish a comprehensive quantitative comparison of its activity in a broader range of paired normal and tumor cell lines.
References
Independent Verification of Meayamycin's Splicing Inhibition Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meayamycin's performance against other splicing inhibitors, supported by experimental data. This compound, a synthetic analog of the natural product FR901464, has emerged as a highly potent anti-proliferative agent that targets the spliceosome, an essential cellular machine for gene expression. Independent studies have verified its mechanism of action, establishing it as a valuable tool for cancer research and a promising lead for therapeutic development.
Mechanism of Action: Targeting the SF3b Complex
This compound exerts its effects by directly binding to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event inhibits pre-mRNA splicing at a very early stage. Specifically, this compound blocks the assembly of the spliceosome by preventing the transition from the initial H complex to the A complex. This stalls the splicing process before the first catalytic step can occur, leading to an accumulation of unspliced pre-mRNA in the nucleus and ultimately triggering cell growth arrest and apoptosis in cancer cells. Time-dependence studies suggest that this compound may form a covalent bond with its target, potentially explaining its sustained inhibitory effects.
Caption: this compound inhibits pre-mRNA splicing by blocking the transition from the H complex to the A complex.
Comparative Performance: this compound vs. Other SF3b Modulators
This compound is one of several natural and synthetic compounds that target the SF3b complex. Its counterparts include the natural products Pladienolide B and Spliceostatin A (another FR901464 derivative), and the clinical candidate E7107 (a Pladienolide analog). This compound and its more stable analog, this compound B, consistently demonstrate exceptionally potent anti-proliferative activity, often in the picomolar range, which is significantly more potent than the parent compound FR901464.
Table 1: Anti-proliferative Activity of this compound and this compound B
| Cell Line | Cancer Type | This compound (GI₅₀, nM) | This compound B (GI₅₀, nM) |
| MCF-7 | Breast (ER+) | 0.02 | 0.01 |
| MDA-MB-231 | Breast (ER-) | 0.03 | 0.02 |
| HCT-116 (p53+/+) | Colon | 0.07 | 0.04 |
| HCT-116 (p53-/-) | Colon | 0.08 | 0.04 |
| A549 | Lung | 0.3 | 0.2 |
| NCI-H1299 | Lung | 0.2 | 0.1 |
| DU-145 | Prostate | 0.3 | 0.1 |
| HeLa | Cervical | 0.08 | - |
Data summarized from multiple independent studies. GI₅₀ (50% growth inhibition) values can vary based on experimental conditions.
Table 2: Performance Comparison with Other SF3b Inhibitors
| Compound | Class | Potency | Key Distinctions |
| This compound | FR901464 Analog | Picomolar range. Two orders of magnitude more potent than FR901464. Its activity profile differs from Pladienolide B across cell lines. | Retains high potency against multi-drug resistant (MDR) cells. Exhibits greater stability than FR901464. |
| Pladienolide B | Macrolide | Nanomolar range. Potent inhibitor with an in vitro splicing IC₅₀ of ~0.1 µM. | A well-characterized SF3b inhibitor used extensively as a research tool. Its analog, E7107, has entered clinical trials. |
| Spliceostatin A | FR901464 Analog | Nanomolar range. Similar in vitro splicing inhibition IC₅₀ to Pladienolide B. | Shares a common binding site with Pladienolide B and this compound on the SF3b complex. Interferes with the stabilization of the A complex. |
| E7107 | Pladienolide Analog | Nanomolar range. Similar potency to Pladienolide D. | A synthetic analog developed for clinical investigation. Blocks the stable association of U2 snRNP with pre-mRNA. |
Note: Direct comparison of absolute IC₅₀/GI₅₀ values across different studies can be challenging due to variations in experimental conditions.
Supporting Experimental Data and Protocols
The splicing inhibition mechanism of this compound has been independently verified through a series of key experiments.
In Vitro Splicing Assay
This assay directly measures the biochemical effect of a compound on the splicing reaction using cell-free extracts.
Experimental Protocol:
-
Preparation of Nuclear Extract: Splicing-competent nuclear extracts are prepared from cultured cells, typically HeLa cells.
-
In Vitro Transcription: A pre-mRNA substrate (e.g., adenovirus-derived MINX or Ad1) is transcribed in vitro and labeled, often with 32P-UTP.
-
Splicing Reaction: The labeled pre-mRNA substrate is incubated at 30°C in a reaction mixture containing the HeLa nuclear extract, ATP, and varying concentrations of this compound or a DMSO control.
-
RNA Purification: The reaction is stopped, and RNA is purified via proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.
-
Analysis: The purified RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) are separated by size on a denaturing polyacrylamide gel and visualized by autoradiography. Inhibition is quantified by the reduction in spliced mRNA and the accumulation of pre-mRNA.
Analysis of Spliceosome Assembly: To determine the stage of inhibition, native splicing complexes (H, A, B, etc.) are analyzed. After the splicing reaction, heparin is added to dissociate non-specific complexes, and the remaining stable complexes are resolved on a native agarose gel. Studies show that in the presence of this compound, the A complex fails to form, confirming the block in spliceosome assembly.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Meayamycin
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive guidance on the safe handling and disposal of Meayamycin, a potent cytotoxic agent and spliceosome inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound's cytotoxic nature necessitates that it be treated as a hazardous chemical waste, requiring specific protocols for its collection, inactivation, and final disposal.
Immediate Safety and Handling Precautions
All personnel handling this compound must be trained on the risks associated with cytotoxic compounds. Work should be conducted in a designated area, such as a certified chemical fume hood or biological safety cabinet, to minimize exposure risk.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: An N95 respirator or higher, particularly when handling the powdered form of the compound.
Any surfaces or equipment that come into contact with this compound must be decontaminated. Contaminated PPE and disposable materials should be treated as hazardous waste.
This compound Disposal Workflow
The primary principle for the safe disposal of this compound is chemical inactivation followed by disposal as hazardous waste. Given its known stability, a robust chemical degradation process is recommended.
Step 1: Segregation and Collection
All waste contaminated with this compound, including stock solutions, unused media, cell culture plates, and contaminated labware (e.g., pipette tips, tubes), must be segregated from the general laboratory waste stream.
-
Liquid Waste: Collect in a dedicated, clearly labeled, leak-proof, and chemically resistant container. The container should be marked as "Hazardous Waste: this compound" and "Cytotoxic."
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container must also be clearly labeled as "Hazardous Waste: this compound" and "Cytotoxic." Sharps should be placed in a separate, appropriately labeled sharps container.
Step 2: Chemical Inactivation of Liquid Waste
Based on the chemical stability of this compound, which has a half-life of 80 hours in pH 7.4 phosphate buffer at 37°C, a chemical inactivation procedure is recommended to degrade the compound before final disposal.[1] A common method for the inactivation of complex organic molecules is through oxidation.
Recommended Inactivation Protocol:
-
Working in a chemical fume hood , adjust the pH of the this compound-containing liquid waste to be slightly basic (pH 8-9) by slowly adding a suitable base, such as sodium bicarbonate. This can facilitate the degradation of certain functional groups.
-
For every 100 mL of this compound waste solution, slowly add 10 mL of a freshly prepared 10% (w/v) sodium hypochlorite (bleach) solution. This will create an oxidizing environment to break down the this compound molecule.
-
Gently stir the solution for at least 24 hours to ensure complete reaction. The container should be loosely capped to allow for the venting of any gases that may be produced.
-
After 24 hours, neutralize the excess hypochlorite by adding a 10% (w/v) solution of sodium thiosulfate until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).
-
Neutralize the final solution to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
The treated liquid waste can now be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.
Step 3: Final Disposal
All this compound waste, both inactivated liquid and solid, must be disposed of through a licensed hazardous waste contractor. Contact your institution's EHS office to arrange for pickup. Ensure all containers are properly sealed and labeled according to institutional and regulatory guidelines. The preferred method of final disposal for cytotoxic waste is incineration.[2]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and stability of this compound.
| Parameter | Value | Conditions | Reference |
| Half-life | 80 hours | pH 7.4 phosphate buffer at 37°C | [1] |
| Half-life | 37 hours | RPMI culture medium with 10% FBS at 37°C | [1] |
| Antiproliferative Activity (GI₅₀) | 10 pM | Human breast cancer MCF-7 cells |
This compound Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Meayamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Meayamycin. Given its potent cytotoxic and anti-proliferative properties, this compound must be handled with the utmost care, following protocols established for hazardous chemical and cytotoxic agents. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary line of defense against exposure to this compound. Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves, double-gloving recommended. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat/Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes or aerosols.[1][2] |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the solid compound or when there is a risk of aerosol generation.[3] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory.[1] |
Operational Plan: Handling this compound Safely
All handling of this compound, particularly in its powdered form, should occur within a certified chemical fume hood or a biological safety cabinet to mitigate the risk of inhalation.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: If working with solid this compound, conduct all weighing within a chemical fume hood. Use a dedicated and clearly labeled set of instruments.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. This compound is often dissolved in DMSO for experimental use.
-
Cell Culture Applications: For cell culture experiments, prepare diluted solutions in a biological safety cabinet. Handle all treated cell cultures and media as cytotoxic waste.
-
Incubation: Clearly label all vessels containing this compound.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Carefully remove and dispose of all contaminated PPE as cytotoxic waste. Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
The primary principle for the disposal of this compound is to treat all contaminated materials as hazardous cytotoxic waste.[4][5] Never dispose of untreated this compound down the drain.[4]
Waste Segregation and Disposal Procedure:
-
Segregation at Source: All materials that have come into contact with this compound must be segregated from regular laboratory waste at the point of generation. This includes:
-
Unused or expired this compound powder.
-
Concentrated stock solutions.
-
Contaminated culture media.
-
Used labware (e.g., pipette tips, flasks, tubes).
-
Contaminated PPE.
-
-
Containment and Labeling:
-
Solid Waste: Collect in a designated, durable, and leak-proof hazardous waste container clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Collect in a sealed, shatter-resistant container, also labeled "Cytotoxic Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Final Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program, typically involving high-temperature incineration.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
